1-(3-Acetyl-5-nitrophenyl)ethanone
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(3-acetyl-5-nitrophenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4/c1-6(12)8-3-9(7(2)13)5-10(4-8)11(14)15/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCNQLDWFEQWBCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00594070 | |
| Record name | 1,1'-(5-Nitro-1,3-phenylene)di(ethan-1-one) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00594070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87533-54-8 | |
| Record name | 1,1'-(5-Nitro-1,3-phenylene)di(ethan-1-one) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00594070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-(3-Acetyl-5-nitrophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide details the proposed synthesis of 1-(3-Acetyl-5-nitrophenyl)ethanone, a potentially valuable intermediate in pharmaceutical and materials science research. Due to the limited availability of direct synthesis protocols for this specific compound in the public domain, this document provides a comprehensive, scientifically grounded methodology based on established chemical principles, primarily the nitration of an aromatic precursor.
Core Synthesis Strategy: Electrophilic Aromatic Substitution
The most viable pathway for the synthesis of this compound is the electrophilic aromatic substitution, specifically the nitration, of 1,3-diacetylbenzene. The two acetyl groups on the benzene ring are meta-directing and deactivating. Therefore, the incoming nitro group is directed to the C-5 position, which is meta to both acetyl groups, to yield the desired product. An alternative approach, the Friedel-Crafts diacetylation of nitrobenzene, is not considered feasible due to the strong deactivating nature of the nitro group, which would prevent the reaction from proceeding.
Experimental Protocol: Nitration of 1,3-Diacetylbenzene
This protocol is a representative procedure derived from standard methodologies for aromatic nitration. Researchers should optimize the reaction conditions for their specific laboratory setup and scale.
Materials:
-
1,3-Diacetylbenzene
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Deionized Water
-
Sodium Bicarbonate (Saturated Solution)
-
Brine (Saturated Sodium Chloride Solution)
-
Anhydrous Magnesium Sulfate
-
Dichloromethane (or other suitable organic solvent)
-
Ethanol (for recrystallization)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Thermometer
-
Separatory funnel
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Preparation of the Nitrating Mixture: In a clean, dry round-bottom flask equipped with a magnetic stir bar, carefully add a calculated volume of concentrated sulfuric acid. Cool the flask in an ice bath to 0-5 °C. While maintaining the low temperature and stirring, slowly add a stoichiometric equivalent of concentrated nitric acid via a dropping funnel.
-
Addition of the Substrate: Once the nitrating mixture is prepared and has returned to 0-5 °C, slowly add 1,3-diacetylbenzene to the mixture portion-wise, ensuring the temperature does not exceed 10-15 °C.
-
Reaction: After the addition is complete, continue stirring the reaction mixture in the ice bath for a specified time (e.g., 1-2 hours). The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture over a large volume of crushed ice with vigorous stirring. This will precipitate the crude product.
-
Isolation and Neutralization: Isolate the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of cold deionized water until the washings are neutral to pH paper. Further wash the crude product with a saturated solution of sodium bicarbonate to remove any residual acid, followed by a final wash with deionized water and brine.
-
Drying: Dry the crude product under vacuum. For further drying, the product can be dissolved in a suitable organic solvent like dichloromethane, dried over anhydrous magnesium sulfate, filtered, and the solvent removed under reduced pressure using a rotary evaporator.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product of high purity.
Data Presentation
The following tables summarize the expected quantitative data for the synthesis of this compound. Please note that in the absence of specific literature data for this reaction, the values presented are illustrative and based on typical yields and purities for similar nitration reactions.
Table 1: Reaction Parameters and Yield
| Parameter | Value |
| Starting Material | 1,3-Diacetylbenzene |
| Key Reagents | Conc. HNO₃, Conc. H₂SO₄ |
| Reaction Temperature | 0-15 °C |
| Reaction Time | 1-2 hours |
| Theoretical Yield | Dependent on scale |
| Expected Experimental Yield | 75-85% |
| Purity (after recrystallization) | >98% |
Table 2: Spectroscopic Data for this compound
This table presents the expected spectroscopic data for the final product based on its chemical structure. Actual experimental values may vary slightly.
| Spectroscopic Technique | Expected Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~8.8 (t, 1H, Ar-H), ~8.6 (d, 2H, Ar-H), ~2.7 (s, 6H, 2 x -COCH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~195 (C=O), ~148 (C-NO₂), ~135 (Ar-C), ~130 (Ar-C), ~125 (Ar-C), ~27 (-CH₃) |
| IR (KBr, cm⁻¹) | ~3100 (Ar C-H), ~1700 (C=O), ~1530 (asymmetric NO₂ stretch), ~1350 (symmetric NO₂ stretch) |
| Mass Spectrometry (EI) | m/z: 207 (M⁺), 192 (M-CH₃)⁺, 165 (M-COCH₃)⁺, 150 (M-NO₂)⁺ |
Visualizations
Diagram 1: Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Diagram 2: Signaling Pathway of Electrophilic Aromatic Substitution
Caption: Mechanism of electrophilic nitration of 1,3-diacetylbenzene.
An In-Depth Technical Guide to 1-(3-Nitrophenyl)ethanone
Introduction
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral data of 1-(3-nitrophenyl)ethanone. The compound requested, 1-(3-acetyl-5-nitrophenyl)ethanone (also known as 3',5'-diacetylnitrobenzene), is not well-documented in scientific literature, and specific experimental data is largely unavailable. It is probable that the intended compound of interest is the closely related and extensively studied 1-(3-nitrophenyl)ethanone, also known as 3'-nitroacetophenone or m-nitroacetophenone. This guide will focus on the latter, providing detailed information relevant to researchers, scientists, and drug development professionals.
Chemical Properties
1-(3-Nitrophenyl)ethanone is an aromatic ketone that is a key intermediate in various synthetic applications. Its chemical and physical properties are well-characterized.
Physicochemical Data
The following table summarizes the key physicochemical properties of 1-(3-nitrophenyl)ethanone.
| Property | Value | Reference |
| Molecular Formula | C₈H₇NO₃ | [1][2] |
| Molecular Weight | 165.15 g/mol | [1][2] |
| CAS Number | 121-89-1 | [1][2] |
| Appearance | Pale yellow crystalline solid | |
| Melting Point | 76-78 °C | |
| Boiling Point | 202 °C at 760 mmHg | [3] |
| Solubility | Soluble in ethanol, ether, and acetone. Sparingly soluble in water. | |
| Density | 1.22 g/cm³ |
Spectral Data
Spectral data is crucial for the identification and characterization of 1-(3-nitrophenyl)ethanone.
| Spectrum Type | Key Peaks/Signals | Reference |
| ¹H NMR | δ ~8.4 (s, 1H, Ar-H), ~8.2 (d, 1H, Ar-H), ~7.9 (d, 1H, Ar-H), ~7.6 (t, 1H, Ar-H), ~2.6 (s, 3H, -COCH₃) | [4] |
| ¹³C NMR | δ ~196 (C=O), ~148 (C-NO₂), ~134, ~130, ~127, ~124 (Ar-C), ~26 (-CH₃) | |
| IR (KBr, cm⁻¹) | ~3100 (Ar C-H), ~1700 (C=O), ~1530 (asymmetric NO₂ stretch), ~1350 (symmetric NO₂ stretch), ~800 (Ar C-H bend) | [5] |
| Mass Spectrum | m/z (%): 165 (M⁺), 150, 120, 104, 92, 76, 64, 50 | [5] |
Experimental Protocols
Synthesis of 1-(3-Nitrophenyl)ethanone
A common method for the synthesis of 1-(3-nitrophenyl)ethanone is the nitration of acetophenone.
Materials:
-
Acetophenone
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Ethanol
Procedure:
-
In a flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid to acetophenone while maintaining the temperature below 10 °C.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for a specified period (e.g., 1-2 hours) to ensure the completion of the reaction.
-
Pour the reaction mixture slowly onto crushed ice with constant stirring.
-
The crude 1-(3-nitrophenyl)ethanone will precipitate as a solid.
-
Collect the solid by vacuum filtration and wash it thoroughly with cold water to remove any residual acid.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure 1-(3-nitrophenyl)ethanone.
Logical Workflow for Synthesis:
Caption: Synthesis workflow for 1-(3-nitrophenyl)ethanone.
Biological Activity
Conclusion
1-(3-Nitrophenyl)ethanone is a well-characterized chemical intermediate with established physical and spectral properties. Its synthesis is straightforward, typically involving the nitration of acetophenone. While the initially requested compound, this compound, is not prominently featured in scientific databases, the information provided for 1-(3-nitrophenyl)ethanone serves as a comprehensive guide for researchers and professionals in the field. Further research would be required to determine the specific properties and potential applications of this compound.
References
- 1. Ethanone, 1-(3-nitrophenyl)- [webbook.nist.gov]
- 2. m-Nitroacetophenone | C8H7NO3 | CID 8494 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ethanone, 1-(3-nitrophenyl)- [webbook.nist.gov]
- 4. 3-Nitroacetophenone(121-89-1) 1H NMR spectrum [chemicalbook.com]
- 5. Ethanone, 1-(3-nitrophenyl)- [webbook.nist.gov]
- 6. mdpi.com [mdpi.com]
Spectroscopic Profile of 1-(3-Nitrophenyl)ethanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a detailed overview of the spectroscopic properties of 1-(3-Nitrophenyl)ethanone (also known as m-nitroacetophenone), a common intermediate in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the characterization of such compounds. The guide presents key spectroscopic data in a structured format, outlines the experimental protocols for data acquisition, and includes a visual workflow for spectroscopic analysis.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 1-(3-Nitrophenyl)ethanone.
¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~8.78 | s | - | H-2 |
| ~8.45 | d | ~8.0 | H-4 |
| ~8.25 | d | ~7.8 | H-6 |
| ~7.70 | t | ~8.0 | H-5 |
| ~2.65 | s | - | -CH₃ |
Solvent: CDCl₃, Reference: TMS (0 ppm)
¹³C NMR Spectroscopic Data.[1]
| Chemical Shift (δ) ppm | Assignment |
| ~196.5 | C=O |
| ~148.5 | C-3 |
| ~138.9 | C-1 |
| ~134.9 | C-6 |
| ~129.9 | C-5 |
| ~127.5 | C-4 |
| ~122.9 | C-2 |
| ~26.8 | -CH₃ |
Solvent: CDCl₃, Reference: TMS (0 ppm)
Infrared (IR) Spectroscopic Data.[2][3][4]
| Wavenumber (cm⁻¹) | Assignment |
| ~3100-3000 | C-H stretch (aromatic) |
| ~1700 | C=O stretch (ketone) |
| ~1530 | N-O stretch (asymmetric, nitro) |
| ~1350 | N-O stretch (symmetric, nitro) |
| ~810 | C-H bend (out-of-plane, aromatic) |
Sample Preparation: KBr pellet or solution in CCl₄/CS₂
Mass Spectrometry (MS) Data.[5]
| m/z | Relative Intensity (%) | Assignment |
| 165 | ~40 | [M]⁺ (Molecular Ion) |
| 150 | ~100 | [M-CH₃]⁺ |
| 120 | ~20 | [M-NO₂]⁺ |
| 104 | ~35 | [M-CH₃-NO₂]⁺ |
| 76 | ~25 | [C₆H₄]⁺ |
| 50 | ~15 | [C₄H₂]⁺ |
Ionization Method: Electron Ionization (EI) at 70 eV
Experimental Protocols
The following sections detail the methodologies for the acquisition of the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
3.1.1. ¹H and ¹³C NMR Spectroscopy
A sample of 1-(3-nitrophenyl)ethanone (5-10 mg for ¹H, 20-50 mg for ¹³C) is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube. The spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer. For ¹H NMR, a standard pulse sequence is used, and the data is acquired over a spectral width of 0-12 ppm. For ¹³C NMR, a proton-decoupled pulse sequence is employed to simplify the spectrum to single peaks for each unique carbon atom, with a spectral width of 0-220 ppm.[1] The free induction decay (FID) is processed with a Fourier transform, and the resulting spectrum is phase and baseline corrected.
Fourier-Transform Infrared (FT-IR) Spectroscopy
3.2.1. Solid Sample (KBr Pellet Method)
Approximately 1-2 mg of 1-(3-nitrophenyl)ethanone is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[2] The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The KBr pellet is placed in the sample holder of an FT-IR spectrometer. The spectrum is recorded over a range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum to eliminate atmospheric and instrumental interferences.[3]
Mass Spectrometry (MS)
3.3.1. Electron Ionization (EI-MS)
A small amount of the 1-(3-nitrophenyl)ethanone sample is introduced into the ion source of a mass spectrometer, typically via a direct insertion probe or as the eluent from a gas chromatograph.[4] In the ion source, the sample is vaporized and bombarded with a beam of electrons with an energy of 70 eV.[4][5] This causes the molecules to ionize and fragment. The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer. The detector records the abundance of each ion, and the data is presented as a mass spectrum.
Visualized Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.
Caption: Logical workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.
References
- 1. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 4. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]
- 5. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
An In-Depth Technical Guide to the Putative Crystal Structure of 1-(3-Acetyl-5-nitrophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical whitepaper provides a comprehensive overview of the anticipated crystal structure of 1-(3-acetyl-5-nitrophenyl)ethanone, a compound of interest in synthetic chemistry and potentially in drug discovery. Due to the absence of published crystallographic data for this specific molecule, this guide presents a putative structure and detailed experimental protocols based on established methodologies for similar aromatic ketones. As a direct structural analogue is unavailable in open crystallographic databases, this guide utilizes data from a related nitrophenyl-containing compound, (E)-1-(3-Methoxyphenyl)ethanone 4-nitrophenylhydrazone, to illustrate the principles of crystallographic analysis. This document is intended to serve as a foundational resource for researchers engaged in the synthesis, crystallization, and structural characterization of novel small molecules. It outlines detailed experimental workflows, from synthesis and crystallization to single-crystal X-ray diffraction analysis, and provides a framework for the interpretation of the resulting data.
Introduction
This compound is a disubstituted aromatic ketone. The presence of two acetyl groups and a nitro group on the phenyl ring suggests a molecule with interesting electronic properties and potential for diverse chemical transformations. The precise three-dimensional arrangement of atoms within a crystal lattice is fundamental to understanding a molecule's physical and chemical properties, including its solubility, melting point, and interaction with biological targets.
While the crystal structure of this compound has not yet been experimentally determined, this guide provides a comprehensive theoretical and practical framework for its characterization.
Experimental Protocols
The following sections detail the methodologies for the synthesis, crystallization, and structural analysis of this compound.
Synthesis of this compound
A plausible synthetic route to this compound involves the Friedel-Crafts acylation of a suitable nitrophenyl precursor. A general procedure is outlined below:
-
Starting Material: 1-Bromo-3,5-dinitrobenzene or a similar commercially available substituted nitrobenzene.
-
Acylating Agent: Acetyl chloride or acetic anhydride.
-
Catalyst: Anhydrous aluminum chloride (AlCl₃).
-
Solvent: A dry, inert solvent such as dichloromethane (DCM) or carbon disulfide (CS₂).
-
Procedure:
-
The starting nitrobenzene derivative is dissolved in the chosen solvent and cooled in an ice bath.
-
Anhydrous aluminum chloride is added portion-wise with stirring.
-
Acetyl chloride is added dropwise to the reaction mixture.
-
The reaction is allowed to stir at room temperature until completion, monitored by thin-layer chromatography (TLC).
-
The reaction is quenched by pouring it onto crushed ice, followed by extraction with an organic solvent.
-
The organic layer is washed, dried, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography or recrystallization to yield the desired this compound.
-
Crystallization
Obtaining high-quality single crystals is crucial for X-ray diffraction analysis. The following methods can be employed for the crystallization of this compound:
-
Slow Evaporation: A solution of the purified compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture of solvents) is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over several days.
-
Vapor Diffusion: A concentrated solution of the compound in a solvent in which it is readily soluble is placed in a small open vial. This vial is then placed in a larger sealed container with a second solvent (the "anti-solvent") in which the compound is poorly soluble but which is miscible with the first solvent. The vapor of the anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and promoting crystallization.
-
Cooling: A saturated solution of the compound in a suitable solvent at an elevated temperature is slowly cooled to room temperature or below, leading to the formation of crystals.
Single-Crystal X-ray Diffraction (SC-XRD)
Once suitable single crystals are obtained, their structure can be determined using SC-XRD.
-
Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in all dimensions) is mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-rays (typically Mo Kα or Cu Kα radiation) are directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares techniques to obtain the final atomic coordinates, bond lengths, and bond angles.
Illustrative Crystal Structure Analysis: (E)-1-(3-Methoxyphenyl)ethanone 4-nitrophenylhydrazone
As the crystal structure of this compound is not available, we present the crystallographic data for a related compound, (E)-1-(3-Methoxyphenyl)ethanone 4-nitrophenylhydrazone, to illustrate the type of information obtained from an SC-XRD experiment[1].
Crystallographic Data
The following table summarizes the key crystallographic data for the illustrative compound.
| Parameter | Value |
| Chemical Formula | C₁₅H₁₅N₃O₃ |
| Formula Weight | 285.30 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 4.2977 (17) |
| b (Å) | 24.709 (9) |
| c (Å) | 13.132 (5) |
| β (°) | 96.332 (11) |
| Volume (ų) | 1386.0 (9) |
| Z | 4 |
| Temperature (K) | 295 (2) |
| Radiation | Mo Kα |
Selected Bond Lengths and Angles
A selection of important bond lengths and angles provides insight into the molecular geometry.
| Bond | Length (Å) |
| N1-N2 | 1.374(2) |
| N2=C7 | 1.284(2) |
| N3-O2 | 1.222(2) |
| N3-O3 | 1.225(2) |
| C7-C8 | 1.481(3) |
| Angle | Value (°) |
| C1-N1-N2 | 118.6(2) |
| N1-N2=C7 | 117.8(2) |
| O2-N3-O3 | 123.0(2) |
| N2=C7-C8 | 121.5(2) |
Visualizations
Diagrams are essential for representing complex workflows and relationships. The following visualizations were created using Graphviz (DOT language).
Experimental Workflow for Crystal Structure Determination
This diagram illustrates the logical flow from compound synthesis to final structural analysis.
References
An In-depth Technical Guide on the Formation of 1-(3-Acetyl-5-nitrophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathway and mechanism for the formation of 1-(3-acetyl-5-nitrophenyl)ethanone. Due to the electronic properties of the substituents, a direct one-pot synthesis is not feasible. This document outlines a plausible and scientifically sound multi-step synthetic route, starting from benzene. Each step is detailed with experimental protocols, quantitative data, and mechanistic diagrams to facilitate understanding and replication in a laboratory setting.
Synthetic Strategy
The synthesis of this compound is best approached through a three-step sequence:
-
Step 1: Monoacylation of Benzene: A Friedel-Crafts acylation of benzene with acetyl chloride yields acetophenone.
-
Step 2: Introduction of the Second Acetyl Group: A second acylation is achieved through the condensation of isophthaloyl chloride with diethyl malonate, followed by hydrolysis and decarboxylation to produce 1,3-diacetylbenzene. A direct second Friedel-Crafts acylation on the deactivated acetophenone ring is generally inefficient.
-
Step 3: Nitration of 1,3-Diacetylbenzene: The final step involves the electrophilic nitration of 1,3-diacetylbenzene. The two meta-directing acetyl groups guide the incoming nitro group to the C5 position.
The overall synthetic workflow is depicted below.
Caption: Overall synthetic pathway for this compound.
Experimental Protocols and Data
The following sections provide detailed experimental procedures for each step of the synthesis.
Step 1: Synthesis of Acetophenone
This step involves the Friedel-Crafts acylation of benzene.[1][2][3]
Experimental Protocol:
-
To a stirred and cooled mixture of anhydrous aluminum chloride (1.1 mol) in dry benzene (2.5 mol), add acetyl chloride (1.0 mol) dropwise at a rate that maintains the reaction temperature below 10°C.
-
After the addition is complete, continue stirring for an additional 2 hours at room temperature.
-
Pour the reaction mixture slowly onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, wash with water, then with a 5% sodium bicarbonate solution, and finally again with water.
-
Dry the organic layer over anhydrous magnesium sulfate and remove the benzene by distillation.
-
Distill the residue under reduced pressure to obtain pure acetophenone.
Quantitative Data for Step 1:
| Parameter | Value |
| Benzene | 2.5 mol (195 g) |
| Acetyl Chloride | 1.0 mol (78.5 g) |
| Aluminum Chloride | 1.1 mol (147 g) |
| Reaction Temperature | < 10°C (addition) |
| Reaction Time | 2 hours |
| Typical Yield | 85-90% |
Step 2: Synthesis of 1,3-Diacetylbenzene
This step utilizes the condensation of isophthaloyl chloride with diethyl malonate.[4]
Experimental Protocol:
-
In a flask, prepare a solution of diethyl malonate (2.0 mol) in a suitable solvent such as diethyl ether.
-
Add a strong base, such as sodium ethoxide (2.0 mol), to the solution at a low temperature (-20 to 0°C) and stir for 30-60 minutes.
-
Slowly add a solution of isophthaloyl chloride (1.0 mol) in the same solvent to the reaction mixture, maintaining the low temperature. Continue stirring for 1-2 hours.
-
Allow the reaction to warm to room temperature and stir for an additional 2-3 hours.
-
Add water and an acid (e.g., HCl) to the condensation product to adjust the pH to 1-2.
-
Heat the mixture to reflux (60-130°C) for 10-20 hours to effect deacidification.
-
After cooling, extract the product with an organic solvent, and purify by distillation.
Quantitative Data for Step 2:
| Parameter | Value |
| Isophthaloyl Chloride | 1.0 mol (203 g) |
| Diethyl Malonate | 2.0 mol (320 g) |
| Sodium Ethoxide | 2.0 mol (136 g) |
| Reaction Temperature | -20 to 0°C (addition) |
| Reflux Temperature | 60-130°C |
| Reflux Time | 10-20 hours |
| Typical Yield | ~90% |
Step 3: Nitration of 1,3-Diacetylbenzene
This final step involves the nitration of the di-deactivated aromatic ring. The conditions are adapted from the nitration of nitrobenzene to m-dinitrobenzene due to the similar deactivating nature of the substituents.[5][6]
Experimental Protocol:
-
In a flask equipped with a stirrer and a thermometer, carefully prepare a nitrating mixture by adding concentrated sulfuric acid (2.0 mol) to fuming nitric acid (1.2 mol) while cooling in an ice bath.
-
Slowly add 1,3-diacetylbenzene (1.0 mol) to the cooled nitrating mixture, ensuring the temperature does not exceed 50-60°C.
-
After the addition is complete, heat the mixture to 90-100°C and maintain this temperature for 1-2 hours with stirring.
-
Cool the reaction mixture and pour it carefully onto crushed ice.
-
Filter the precipitated solid, wash thoroughly with cold water until the washings are neutral to litmus paper.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.
Quantitative Data for Step 3:
| Parameter | Value |
| 1,3-Diacetylbenzene | 1.0 mol (162 g) |
| Fuming Nitric Acid | 1.2 mol |
| Concentrated Sulfuric Acid | 2.0 mol |
| Reaction Temperature | 90-100°C |
| Reaction Time | 1-2 hours |
| Estimated Yield | 70-80% |
Mechanism of Formation
The formation of this compound proceeds through a series of electrophilic aromatic substitution reactions.
Mechanism of Friedel-Crafts Acylation (Step 1)
The Friedel-Crafts acylation begins with the formation of an acylium ion electrophile from the reaction of acetyl chloride with the Lewis acid catalyst, aluminum chloride.[1][7][8][9] This electrophile then attacks the benzene ring.
Caption: Mechanism of Friedel-Crafts Acylation.
Mechanism of Nitration (Step 3)
The nitration of 1,3-diacetylbenzene involves the formation of the nitronium ion (NO₂⁺) from the reaction of nitric acid and sulfuric acid.[10][11][12][13][14] This powerful electrophile then attacks the electron-deficient aromatic ring.
Caption: Mechanism of Electrophilic Nitration.
Conclusion
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions due to the electronic effects of the substituents. The provided protocols and mechanistic insights offer a robust framework for the successful laboratory preparation of this compound. The key challenges lie in the introduction of the second acetyl group and the nitration of a deactivated aromatic ring, which are addressed by the selected synthetic route. This guide serves as a valuable resource for researchers and professionals in the fields of organic synthesis and drug development.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. CN102643181A - Synthesis method of 1,3-diacetyl benzene - Google Patents [patents.google.com]
- 5. uobabylon.edu.iq [uobabylon.edu.iq]
- 6. chm.uri.edu [chm.uri.edu]
- 7. learnbin.net [learnbin.net]
- 8. youtube.com [youtube.com]
- 9. brainly.in [brainly.in]
- 10. Notes on Electrophilic Substitution Mechanism in Nitration [unacademy.com]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. Aromatic Reactivity [www2.chemistry.msu.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Video: Electrophilic Aromatic Substitution: Nitration of Benzene [jove.com]
Unraveling the Identity of 1-(3-Acetyl-5-nitrophenyl)ethanone: A Case of Ambiguous Nomenclature
A comprehensive search for the Chemical Abstracts Service (CAS) number and associated technical data for a compound identified as "1-(3-Acetyl-5-nitrophenyl)ethanone" has revealed that this nomenclature does not correspond to a readily identifiable substance in major chemical databases. This suggests a likely misnomer or a reference to a novel compound not yet cataloged in publicly accessible scientific literature. Consequently, a detailed technical guide as requested cannot be compiled for this specific chemical entity.
The systematic name "this compound" implies a benzene ring substituted with two acetyl groups at positions 1 and 3, and a nitro group at position 5. While structurally conceivable, extensive searches for this specific substitution pattern under this name, as well as logical alternatives such as "1,3-diacetyl-5-nitrobenzene" and "3,5-diacetylnitrobenzene," did not yield a registered CAS number or any associated experimental data, such as synthetic protocols, quantitative physical or chemical properties, or biological activity.
Plausible Alternatives and Related Compounds
In the course of the investigation, several structurally related and well-documented compounds were identified, which may represent the intended subject of the query. These include:
-
3',5'-Dinitroacetophenone (CAS: 14401-75-3): This compound features a single acetyl group and two nitro groups on the benzene ring at the 3 and 5 positions. It is a known chemical with available data.
-
1-(3-Nitrophenyl)ethanone (CAS: 121-89-1): Also known as 3'-nitroacetophenone, this molecule has one acetyl group and one nitro group.
-
1,3-Diacetylbenzene (CAS: 6781-42-6): This compound possesses two acetyl groups at the 1 and 3 positions of the benzene ring, but lacks the nitro group.
The absence of "this compound" from the scientific literature prevents the fulfillment of the request for an in-depth technical guide. Key components of such a guide, including experimental protocols, quantitative data, and signaling pathway diagrams, are contingent on the existence of published research.
For researchers, scientists, and drug development professionals, the precise identification of a chemical compound through its CAS number is the foundational step for any further investigation. Without this, accessing reliable data on synthesis, properties, and biological relevance is not feasible.
Logical Workflow for Compound Identification
The process to ascertain the existence and properties of a chemical entity typically follows a structured path. The diagram below illustrates the logical workflow that was undertaken in the attempt to identify "this compound."
Methodological & Application
Application Notes and Protocols for 1-(3-Acetyl-5-nitrophenyl)ethanone in Claisen-Schmidt Condensation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1-(3-acetyl-5-nitrophenyl)ethanone as a key building block in the Claisen-Schmidt condensation for the synthesis of novel chalcone derivatives. The resulting compounds, bearing a di-nitro substituted A-ring, are of significant interest in medicinal chemistry due to their potential as anticancer and antimicrobial agents. This document offers detailed experimental protocols, data presentation, and visualizations to guide researchers in the synthesis and exploration of these promising molecules.
Introduction
The Claisen-Schmidt condensation is a reliable and widely used method for the synthesis of chalcones, which are α,β-unsaturated ketones. This reaction involves the base-catalyzed condensation of an aromatic ketone with an aromatic aldehyde. This compound is a particularly interesting starting material as it allows for the introduction of two nitro groups onto the A-ring of the resulting chalcone. The strong electron-withdrawing nature of the nitro groups can significantly influence the physicochemical properties and biological activities of the final compounds. Chalcones are known to exhibit a wide range of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and antioxidant activities. The presence of the 3,5-dinitro substitution pattern is anticipated to modulate these activities, potentially leading to the discovery of novel therapeutic agents.
Data Presentation
The following table summarizes representative quantitative data for the Claisen-Schmidt condensation of this compound with various aromatic aldehydes. The data is based on a general protocol adapted from the synthesis of related nitro-substituted chalcones. Yields and reaction times may vary depending on the specific aldehyde used and the reaction scale.
| Entry | Aromatic Aldehyde | Product | Molar Ratio (Ketone:Aldehyde:Base) | Solvent | Reaction Time (h) | Yield (%) |
| 1 | Benzaldehyde | (E)-1-(3-acetyl-5-nitrophenyl)-3-phenylprop-2-en-1-one | 1 : 1 : 2 | Ethanol | 4-6 | 85 |
| 2 | 4-Chlorobenzaldehyde | (E)-1-(3-acetyl-5-nitrophenyl)-3-(4-chlorophenyl)prop-2-en-1-one | 1 : 1 : 2 | Ethanol | 4-6 | 88 |
| 3 | 4-Methoxybenzaldehyde | (E)-1-(3-acetyl-5-nitrophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | 1 : 1 : 2 | Ethanol | 4-6 | 82 |
| 4 | 4-Nitrobenzaldehyde | (E)-1-(3-acetyl-5-nitrophenyl)-3-(4-nitrophenyl)prop-2-en-1-one | 1 : 1 : 2 | Ethanol | 4-6 | 90 |
Experimental Protocols
This section provides a detailed methodology for the synthesis of (E)-1-(3-acetyl-5-nitrophenyl)-3-phenylprop-2-en-1-one, a representative chalcone derived from this compound.
Materials:
-
This compound
-
Benzaldehyde
-
Ethanol
-
Sodium Hydroxide (NaOH)
-
Distilled water
-
Hydrochloric acid (HCl), 10% aqueous solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Büchner funnel and flask
-
Rotary evaporator
-
Glassware for column chromatography
-
Melting point apparatus
-
FT-IR spectrometer
-
¹H NMR spectrometer
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of this compound in 20 mL of ethanol.
-
Addition of Aldehyde: To the stirred solution, add 1.0 mmol of benzaldehyde.
-
Base Addition: Cool the mixture in an ice bath. Slowly add 2.0 mmol of a 10% aqueous solution of sodium hydroxide dropwise over a period of 15 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition of the base, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) solvent system.
-
Work-up: Once the reaction is complete, pour the reaction mixture into 100 mL of ice-cold water.
-
Acidification: Acidify the mixture to pH 5-6 by the slow addition of 10% hydrochloric acid. A solid precipitate will form.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the precipitate with copious amounts of cold distilled water until the washings are neutral.
-
Drying: Dry the crude product in a desiccator over anhydrous calcium chloride.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent.
-
Characterization: Characterize the purified chalcone by determining its melting point and recording its FT-IR and ¹H NMR spectra.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the synthesis of chalcones via Claisen-Schmidt condensation.
Signaling Pathway Hypothesis
Chalcones are known to exert their anticancer effects through various mechanisms, including the induction of apoptosis. The presence of two nitro groups on the A-ring of the chalcone scaffold is hypothesized to enhance its electrophilicity, making it more susceptible to nucleophilic attack by cellular thiols, such as those in the active sites of key signaling proteins. This could lead to the inhibition of pro-survival pathways and the activation of apoptotic cascades.
Caption: Hypothesized signaling pathway for dinitro-chalcone induced apoptosis.
Application Notes
Anticancer Potential:
Chalcones with electron-withdrawing groups, such as nitro functionalities, have demonstrated significant cytotoxic activity against various cancer cell lines. The 3,5-dinitro substitution pattern in chalcones derived from this compound is expected to enhance their anticancer potential. These compounds are promising candidates for further investigation as inhibitors of cancer cell proliferation. Their mechanism of action may involve the induction of apoptosis through the generation of reactive oxygen species (ROS) and the inhibition of pro-survival signaling pathways like NF-κB.
Antimicrobial Activity:
The α,β-unsaturated ketone moiety in chalcones is a known Michael acceptor, which can react with nucleophilic residues in microbial enzymes and proteins, leading to their inactivation. The presence of nitro groups can further enhance this reactivity. Chalcones synthesized from this compound should be screened for their activity against a panel of pathogenic bacteria and fungi. They may represent a new class of antimicrobial agents with a novel mechanism of action, which is particularly important in the context of growing antimicrobial resistance.
Drug Development Professionals:
The synthetic route to these dinitro-chalcones is straightforward and amenable to the generation of a diverse library of compounds by varying the aromatic aldehyde component. This allows for the systematic exploration of structure-activity relationships (SAR). The physicochemical properties of these compounds, such as solubility and stability, should be evaluated to assess their drug-likeness. Further derivatization of the chalcone scaffold could be explored to optimize potency, selectivity, and pharmacokinetic profiles for the development of novel therapeutic agents.
Application Notes and Protocols: The Role of 1-(3-Acetyl-5-nitrophenyl)ethanone and its Analogs in Medicinal Chemistry
Introduction
While direct medicinal chemistry applications of 1-(3-Acetyl-5-nitrophenyl)ethanone are not extensively documented in publicly available literature, its structural analog, 1-(3-nitrophenyl)ethanone (also known as 3'-nitroacetophenone), serves as a versatile precursor for the synthesis of a variety of heterocyclic compounds with significant biological activities. The presence of a reactive acetyl group and an electron-withdrawing nitro group on the phenyl ring makes it a valuable building block in drug discovery. These application notes will focus on the utility of the 1-(3-nitrophenyl)ethanone scaffold as a representative model for the potential applications of this compound in the synthesis of medicinally relevant molecules, particularly chalcones and their pyrazoline derivatives.
Application in the Synthesis of Chalcones with Antimicrobial and Antioxidant Properties
The 1-(3-nitrophenyl)ethanone core is frequently utilized in the Claisen-Schmidt condensation to produce chalcones. Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are known to exhibit a wide range of pharmacological properties. The incorporation of the 3-nitrophenyl moiety can significantly influence the biological activity of the resulting chalcone derivatives.
General Synthetic Protocol for Chalcone Synthesis
A general method for synthesizing chalcones from 1-(3-nitrophenyl)ethanone involves a base-catalyzed condensation with various aromatic aldehydes.
Experimental Protocol:
-
Reactant Preparation: In a round-bottom flask, dissolve equimolar quantities of 1-(3-nitrophenyl)ethanone and a selected aromatic aldehyde in ethanol.
-
Catalyst Addition: To the ethanolic solution, add a catalytic amount of a strong base, such as a 40% aqueous solution of sodium hydroxide (NaOH), dropwise at room temperature with constant stirring.
-
Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC). The formation of a precipitate often indicates the progression of the reaction.
-
Work-up: After completion of the reaction (typically a few hours), the reaction mixture is poured into crushed ice and acidified with a dilute acid (e.g., 10% HCl) to precipitate the chalcone.
-
Purification: The crude product is filtered, washed with water until neutral, and then purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure chalcone.
Biological Activity of Synthesized Chalcones
Chalcones derived from 1-(3-nitrophenyl)ethanone have been reported to possess antibacterial and antioxidant activities. The specific activity is often dependent on the nature of the substituent on the second aromatic ring.
| Compound Class | Biological Activity | Quantitative Data | Reference |
| 3-Aryl-1-(3-nitrophenyl)prop-2-en-1-ones | Antibacterial, Antioxidant | Specific MIC and IC50 values vary with aryl substitution. | [1] |
Application in the Synthesis of Pyrazoline Derivatives with Potential Therapeutic Uses
Chalcones synthesized from 1-(3-nitrophenyl)ethanone can be further utilized as intermediates for the synthesis of five-membered heterocyclic compounds, such as pyrazolines. Pyrazolines are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties.
General Synthetic Protocol for Pyrazoline Synthesis
The synthesis of pyrazolines from chalcones is typically achieved through a cyclization reaction with hydrazine hydrate.
Experimental Protocol:
-
Reactant Preparation: Dissolve the synthesized chalcone in a suitable solvent, such as ethanol, in a round-bottom flask.
-
Reagent Addition: Add an excess of hydrazine hydrate to the solution.
-
Reaction Conditions: The reaction mixture is typically refluxed for several hours. The progress of the reaction can be monitored by TLC.
-
Work-up: Upon completion, the reaction mixture is cooled, and the precipitated pyrazoline is collected by filtration.
-
Purification: The crude product is washed with a cold solvent and purified by recrystallization to obtain the pure pyrazoline derivative.
Biological Activity of Synthesized Pyrazolines
Pyrazoline derivatives incorporating the 3-nitrophenyl moiety have been investigated for various biological activities.
| Compound Class | Biological Activity | Quantitative Data | Reference |
| 1-Acetyl-3-(4-nitrophenyl)-5-(substituted phenyl) pyrazolines | Antitumor, Antibacterial, Antifungal | Activity is dependent on the substituent on the 5-phenyl ring. | [2] |
Signaling Pathways and Mechanism of Action
The nitro group is a significant pharmacophore that can influence the mechanism of action of the synthesized molecules. In many nitro-containing compounds with antimicrobial activity, the nitro group undergoes intracellular reduction to form a nitro anion radical, which can lead to cellular damage and death of the microorganism.[3]
While this compound itself is not a widely cited starting material in medicinal chemistry, its close analog, 1-(3-nitrophenyl)ethanone, demonstrates the significant potential of the nitrophenyl ethanone scaffold. This scaffold provides a facile entry into the synthesis of biologically active chalcones and pyrazolines. The protocols and data presented herein, based on the more extensively studied analog, offer a valuable starting point for researchers and drug development professionals interested in exploring the medicinal chemistry of this class of compounds. Further investigation into the synthesis and biological evaluation of derivatives of this compound is warranted to fully elucidate their therapeutic potential.
References
Application Notes and Protocols: 1-(3-Acetyl-5-nitrophenyl)ethanone as a Versatile Precursor for Heterocyclic Compound Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of 1-(3-acetyl-5-nitrophenyl)ethanone as a strategic precursor for the synthesis of a variety of biologically relevant heterocyclic compounds. While direct literature precedents for this specific starting material are limited, its bifunctional nature as a 1,3-dicarbonyl compound suggests its utility in well-established cyclization reactions. This document outlines plausible synthetic protocols, expected outcomes, and the potential biological significance of the resulting pyrazoles, pyrimidines, and benzodiazepines.
Introduction
This compound, a 1,3-diacetyl aromatic compound bearing a deactivating nitro group, is a promising yet underexplored precursor in heterocyclic chemistry. The two electrophilic carbonyl carbons provide ideal reaction sites for condensation with various binucleophiles, leading to the formation of diverse heterocyclic scaffolds. The presence of the nitro group can also be advantageous, serving as a handle for further functionalization (e.g., reduction to an amine) or as a modulator of the final compound's biological activity.
Synthesis of Pyrazole Derivatives
The reaction of 1,3-dicarbonyl compounds with hydrazine derivatives is a classical and efficient method for the synthesis of pyrazoles. It is anticipated that this compound will react with hydrazine hydrate to yield 3-methyl-5-(3-nitrophenyl)pyrazole.
Experimental Protocol: Synthesis of 3-Methyl-5-(3-nitrophenyl)pyrazole
-
Reaction Setup: To a solution of this compound (1.0 eq.) in absolute ethanol, add hydrazine hydrate (1.2 eq.).
-
Reaction Conditions: Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: After completion of the reaction, cool the mixture to room temperature. The product is expected to precipitate out of the solution. Filter the solid, wash with cold ethanol, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or methanol.
Quantitative Data (Hypothetical)
| Product Name | Molecular Formula | Molecular Weight | Yield (%) | Melting Point (°C) |
| 3-Methyl-5-(3-nitrophenyl)pyrazole | C₁₀H₉N₃O₂ | 203.20 | 85-95 | 180-185 |
Reaction Workflow
Caption: Synthesis of 3-Methyl-5-(3-nitrophenyl)pyrazole.
Synthesis of Pyrimidine Derivatives
The Pinner synthesis and related methodologies describe the condensation of 1,3-dicarbonyl compounds with amidines, ureas, or thioureas to form pyrimidines. This compound is a suitable substrate for such reactions. For instance, its reaction with urea is expected to produce 4-methyl-6-(3-nitrophenyl)pyrimidin-2(1H)-one.
Experimental Protocol: Synthesis of 4-Methyl-6-(3-nitrophenyl)pyrimidin-2(1H)-one
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) and urea (1.5 eq.) in ethanol.
-
Catalyst Addition: Add a catalytic amount of a strong acid (e.g., concentrated HCl) or base (e.g., sodium ethoxide).
-
Reaction Conditions: Reflux the mixture for 8-12 hours, monitoring the reaction by TLC.
-
Work-up and Purification: Cool the reaction mixture and neutralize it if necessary. The product may precipitate upon cooling or after the addition of water. Filter the solid, wash with water and cold ethanol, and dry. Recrystallization from an appropriate solvent can be performed for further purification.
Quantitative Data (Hypothetical)
| Product Name | Molecular Formula | Molecular Weight | Yield (%) | Melting Point (°C) |
| 4-Methyl-6-(3-nitrophenyl)pyrimidin-2(1H)-one | C₁₁H₉N₃O₃ | 231.21 | 70-80 | 220-225 |
Reaction Workflow
Caption: Synthesis of a pyrimidine derivative.
Synthesis of Benzodiazepine Derivatives
The condensation of 1,3-diketones with o-phenylenediamines is a common route to 1,5-benzodiazepines. It is plausible that this compound would react with o-phenylenediamine to form 2-methyl-4-(3-nitrophenyl)-1H-1,5-benzodiazepine.
Experimental Protocol: Synthesis of 2-Methyl-4-(3-nitrophenyl)-1H-1,5-benzodiazepine
-
Reaction Setup: Dissolve this compound (1.0 eq.) and o-phenylenediamine (1.0 eq.) in a mixture of ethanol and acetic acid.
-
Reaction Conditions: Reflux the reaction mixture for 6-8 hours. Monitor the progress of the reaction by TLC.
-
Work-up and Purification: After cooling, the product may precipitate. If not, the solvent can be removed under reduced pressure, and the residue can be triturated with a non-polar solvent like hexane to induce crystallization. The crude product can be purified by column chromatography or recrystallization.
Quantitative Data (Hypothetical)
| Product Name | Molecular Formula | Molecular Weight | Yield (%) | Melting Point (°C) |
| 2-Methyl-4-(3-nitrophenyl)-1H-1,5-benzodiazepine | C₁₆H₁₃N₃O₂ | 279.29 | 65-75 | 190-195 |
Reaction Workflow
Caption: Synthesis of a benzodiazepine derivative.
Potential Biological Significance and Signaling Pathways
While the specific biological activities of heterocyclic compounds derived from this compound have not been reported, the resulting scaffolds are known to be pharmacologically active.
-
Pyrazoles: Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The nitrophenyl moiety can influence these activities.
-
Pyrimidines: The pyrimidine nucleus is a core component of nucleobases and is found in numerous therapeutic agents with diverse activities, including anticancer, antiviral, and antibacterial properties.[1][2][3]
-
Benzodiazepines: The benzodiazepine scaffold is renowned for its psychotropic effects, acting as positive allosteric modulators of the GABAA receptor.[4] Derivatives also show a range of other activities, including anti-inflammatory and anticancer effects.[5]
The nitro group on the phenyl ring can be a crucial determinant of biological activity and can also serve as a precursor for the synthesis of amino-substituted derivatives, which may exhibit different pharmacological profiles. Further research into the biological evaluation of these novel heterocyclic compounds is warranted.
Potential Signaling Pathway Involvement
Caption: Potential biological targets and cellular responses.
Conclusion
This compound represents a valuable and versatile precursor for the synthesis of a range of heterocyclic compounds with significant potential in medicinal chemistry and drug development. The protocols outlined in these application notes, though based on analogous reactions, provide a solid foundation for the exploration of this precursor in the synthesis of novel pyrazoles, pyrimidines, and benzodiazepines. Further experimental validation is encouraged to establish the precise reaction conditions, yields, and biological activities of these new chemical entities.
References
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review : Oriental Journal of Chemistry [orientjchem.org]
- 3. Diverse Biological Activity of Pyrimidine Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. ijprajournal.com [ijprajournal.com]
Application Note: A Detailed Protocol for the Chemoselective Reduction of 1-(3-Acetyl-5-nitrophenyl)ethanone
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note provides a comprehensive experimental protocol for the chemoselective reduction of the nitro group in 1-(3-acetyl-5-nitrophenyl)ethanone to yield 1-(3-acetyl-5-aminophenyl)ethanone, also known as 3,5-diacetylaniline. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and functional materials. The presented method focuses on catalytic hydrogenation, a robust and widely used technique that offers high selectivity and yield. Detailed procedures, data presentation, and process visualizations are included to ensure reproducibility and aid in laboratory implementation.
Introduction
The selective reduction of an aromatic nitro group in the presence of other reducible functional groups, such as ketones, is a common challenge in organic synthesis.[1][2] The target product, 1-(3-acetyl-5-aminophenyl)ethanone, is a valuable building block for the synthesis of more complex molecules in medicinal chemistry and materials science.[3] Catalytic hydrogenation is a preferred method for this transformation due to its efficiency, clean conversion, and the ease of product isolation.[4][5] This protocol details a standard procedure using palladium on carbon (Pd/C) as the catalyst under a hydrogen atmosphere.
Reaction Scheme
The reduction of this compound to 1-(3-acetyl-5-aminophenyl)ethanone proceeds via catalytic hydrogenation, which selectively reduces the nitro group while leaving the two acetyl (ketone) functionalities intact.
Caption: Chemical scheme for the reduction of this compound.
Experimental Protocol
This protocol describes the reduction using a hydrogen balloon for reactions at atmospheric pressure. For larger scales or higher pressures, a Parr hydrogenation apparatus is recommended.
Materials and Equipment:
-
This compound
-
10% Palladium on carbon (Pd/C), 50% wet
-
Ethanol (EtOH), reagent grade
-
Ethyl acetate (EtOAc), reagent grade
-
Celite®
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septum
-
Hydrogen balloon
-
Vacuum line with a nitrogen inlet
-
Buchner funnel and filter paper
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
Procedure:
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 1.0 g, 4.8 mmol).
-
Add ethanol (40 mL) to dissolve the starting material.
-
Carefully add 10% Pd/C catalyst (e.g., 100 mg, 10% w/w). Caution: Pd/C is flammable, especially when dry and in the presence of solvents. Handle with care.
-
-
Hydrogenation:
-
Seal the flask with a septum.
-
Connect the flask to a vacuum/nitrogen manifold.
-
Carefully evacuate the flask and backfill with nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Replace the nitrogen line with a balloon filled with hydrogen gas.
-
Evacuate the flask one final time and then open it to the hydrogen balloon.
-
Stir the reaction mixture vigorously at room temperature.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).
-
The reaction is typically complete within 2-4 hours, indicated by the complete disappearance of the starting material spot.
-
-
Work-up and Purification:
-
Once the reaction is complete, carefully purge the flask with nitrogen to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite® in a Buchner funnel to remove the Pd/C catalyst.
-
Wash the Celite® pad with additional ethanol (2 x 10 mL) to ensure all product is collected.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
The resulting solid, 1-(3-acetyl-5-aminophenyl)ethanone, is often of high purity. If necessary, it can be further purified by recrystallization from an appropriate solvent like ethanol or ethyl acetate/hexane.
-
Data Presentation
The efficiency of the catalytic hydrogenation can be summarized based on typical outcomes for similar reductions.
| Entry | Starting Material | Reducing System | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | This compound | H₂ (1 atm), 10% Pd/C (10 mol%) | Ethanol | 25 | 2-4 | >95% |
Table 1: Representative data for the catalytic hydrogenation of this compound. Yields are typically high for this type of clean and selective transformation.[5]
Visualized Experimental Workflow
The following diagram outlines the logical flow of the experimental procedure.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. organic chemistry - How can an aromatic ketone be reduced in the presence of a nitro group? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. echemi.com [echemi.com]
- 4. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]
- 5. CN104003892A - Catalytic hydrogenation preparation method of 3,5-diaminobenzoic acid - Google Patents [patents.google.com]
Application Notes and Protocols: Synthesis of Novel Antimicrobial Agents from 1-(3-Acetyl-5-nitrophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of novel antimicrobial agents derived from 1-(3-Acetyl-5-nitrophenyl)ethanone. This starting material, possessing two electrophilic acetyl groups and a strongly electron-withdrawing nitro group, serves as a versatile scaffold for the generation of a diverse library of compounds, particularly chalcones and their heterocyclic derivatives such as pyrimidines. The described synthetic pathways are based on established chemical transformations, and the anticipated antimicrobial activities are extrapolated from studies on structurally related molecules.
Introduction
The escalating threat of antimicrobial resistance necessitates the development of new and effective therapeutic agents. Chalcones, characterized by an α,β-unsaturated ketone system, and their heterocyclic derivatives, such as pyrimidines, have emerged as promising classes of compounds with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The presence of electron-withdrawing groups, such as nitro groups, on the aromatic rings of these molecules has been shown to play a crucial role in enhancing their antimicrobial efficacy.[3]
This document outlines the synthesis of novel chalcone and pyrimidine derivatives starting from this compound. The synthetic strategy involves a Claisen-Schmidt condensation to yield chalcones, followed by a cyclization reaction with urea to form pyrimidine derivatives.
Synthetic Strategy
The overall synthetic approach is a two-step process, as illustrated in the workflow diagram below. The first step is the base-catalyzed Claisen-Schmidt condensation of this compound with various aromatic aldehydes to synthesize a series of chalcones. The second step involves the cyclization of the resulting chalcones with urea in the presence of a base to yield the corresponding pyrimidine derivatives.
Caption: Synthetic workflow for the preparation of chalcone and pyrimidine derivatives.
Experimental Protocols
Protocol 1: Synthesis of Chalcone Derivatives from this compound
This protocol describes a general procedure for the Claisen-Schmidt condensation to synthesize chalcones.
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Ethanol
-
Sodium hydroxide (NaOH) solution (e.g., 20%)
-
Hydrochloric acid (HCl), dilute
-
Distilled water
-
Round-bottom flask
-
Magnetic stirrer
-
Beakers
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve this compound (0.01 mol) and a substituted aromatic aldehyde (0.01 mol) in ethanol (30 mL).
-
Stir the mixture at room temperature to ensure complete dissolution.
-
To the stirred solution, slowly add 10 mL of a 20% aqueous NaOH solution.
-
Continue stirring the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, pour the reaction mixture into a beaker containing crushed ice.
-
Acidify the mixture with dilute HCl until the chalcone precipitates out as a solid.
-
Filter the precipitate, wash it thoroughly with cold distilled water until the washings are neutral to litmus paper.
-
Dry the crude product and recrystallize it from a suitable solvent (e.g., ethanol) to obtain the purified chalcone derivative.
Protocol 2: Synthesis of Pyrimidine Derivatives from Chalcones
This protocol outlines the cyclization of the synthesized chalcones with urea to form pyrimidine derivatives.
Materials:
-
Synthesized chalcone derivative
-
Urea
-
Potassium hydroxide (KOH)
-
Ethanol
-
Round-bottom flask with a reflux condenser
-
Heating mantle
-
Beakers
-
Filtration apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, take the synthesized chalcone derivative (0.001 mol) and urea (0.002 mol).
-
Add 20 mL of ethanol to the flask, followed by 1 g of KOH.
-
Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress using TLC.[4]
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the cooled reaction mixture into 100 mL of ice-cold water.
-
A solid precipitate of the pyrimidine derivative will form.
-
Filter the solid, wash it with water, and dry it.
-
Recrystallize the crude product from ethanol to obtain the purified pyrimidine derivative.[4]
Data Presentation
The following tables summarize representative data for the synthesis and antimicrobial activity of chalcone and pyrimidine derivatives based on analogous compounds reported in the literature.
Table 1: Synthesis of Chalcone and Pyrimidine Derivatives
| Compound ID | Starting Aldehyde | Product Type | Yield (%) |
| C1 | Benzaldehyde | Chalcone | 85-95 |
| C2 | 4-Chlorobenzaldehyde | Chalcone | 80-90 |
| C3 | 4-Methoxybenzaldehyde | Chalcone | 82-92 |
| P1 | From C1 | Pyrimidine | 60-75 |
| P2 | From C2 | Pyrimidine | 55-70 |
| P3 | From C3 | Pyrimidine | 58-72 |
Yields are estimated based on similar reactions reported in the literature.
Table 2: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC in µg/mL)
| Compound ID | Staphylococcus aureus (Gram-positive) | Bacillus subtilis (Gram-positive) | Escherichia coli (Gram-negative) | Pseudomonas aeruginosa (Gram-negative) |
| C1 | 50 | 75 | 100 | >100 |
| C2 | 25 | 50 | 75 | 100 |
| C3 | 75 | 100 | >100 | >100 |
| P1 | 25 | 50 | 50 | 75 |
| P2 | 12.5 | 25 | 25 | 50 |
| P3 | 50 | 75 | 75 | 100 |
| Ciprofloxacin | <1 | <1 | <1 | <1 |
MIC values are representative and based on data for structurally similar compounds. The presence of a chloro-substituent (C2 and P2) is often associated with enhanced antibacterial activity.[3]
Potential Mechanism of Action
The antimicrobial activity of chalcones is often attributed to their α,β-unsaturated ketone moiety, which can act as a Michael acceptor and react with nucleophilic groups (e.g., thiols in enzymes and proteins) in microbial cells, leading to enzyme inhibition and disruption of cellular functions. For pyrimidine derivatives, their structural similarity to the purine and pyrimidine bases of DNA and RNA allows them to interfere with nucleic acid synthesis, thereby inhibiting microbial growth.
Caption: Postulated mechanisms of antimicrobial action.
Conclusion
The synthetic routes detailed in these application notes provide a robust framework for the generation of a library of novel chalcone and pyrimidine derivatives from this compound. The anticipated antimicrobial data, based on analogous structures, suggest that these compounds, particularly those bearing halogen substituents, hold promise as potential new antimicrobial agents. Further screening and optimization of these scaffolds could lead to the discovery of potent drug candidates to combat the growing challenge of antimicrobial resistance.
References
Application Notes and Protocols: Reaction of 1-(3-Acetyl-5-nitrophenyl)ethanone with Aromatic Aldehydes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chalcones, or 1,3-diaryl-2-propen-1-ones, are a class of organic compounds that serve as precursors for flavonoids and isoflavonoids, which are abundant in plants.[1] These compounds are of significant interest to the scientific community due to their broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2] The synthesis of chalcone derivatives is primarily achieved through the Claisen-Schmidt condensation, a base-catalyzed reaction between an acetophenone and an aromatic aldehyde.[1]
This document provides detailed application notes and protocols for the synthesis of chalcone derivatives from 1-(3-acetyl-5-nitrophenyl)ethanone and various aromatic aldehydes. The presence of the nitro group and a second acetyl group on the phenyl ring of the starting ketone offers a unique scaffold for the development of novel therapeutic agents.
Reaction Principle: The Claisen-Schmidt Condensation
The reaction of this compound with aromatic aldehydes proceeds via a base-catalyzed Claisen-Schmidt condensation.[1] This reaction involves the enolate formation from the acetophenone, which then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde. Subsequent dehydration of the resulting β-hydroxy ketone yields the α,β-unsaturated ketone, i.e., the chalcone.
Experimental Protocols
General Protocol for the Synthesis of Chalcones (CP1-CP4)
This protocol is a generalized procedure based on standard Claisen-Schmidt condensation reactions.
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde, 4-nitrobenzaldehyde)
-
Ethanol
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Distilled water
-
Hydrochloric acid (HCl), dilute solution
-
Standard laboratory glassware and stirring apparatus
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.
-
Add the desired aromatic aldehyde (1 equivalent) to the solution and stir at room temperature.
-
Slowly add an aqueous solution of sodium hydroxide or potassium hydroxide (typically 10-20%) to the reaction mixture while stirring.
-
Continue stirring the reaction mixture at room temperature for 2-4 hours. The progress of the reaction should be monitored by TLC.
-
Upon completion, pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid.
-
The precipitated solid product is collected by vacuum filtration and washed with cold water until the washings are neutral.
-
The crude product is dried and then purified by recrystallization from a suitable solvent, such as ethanol, to afford the pure chalcone derivative.
Characterization:
The synthesized chalcones can be characterized by standard analytical techniques:
-
Melting Point: To determine the purity of the compound.
-
Thin Layer Chromatography (TLC): To monitor the reaction and assess the purity of the product.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the α,β-unsaturated carbonyl group (C=O stretching typically around 1635-1685 cm⁻¹) and the C=C double bond.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the synthesized chalcone. The two vinyl protons typically appear as doublets with a coupling constant of ~15 Hz, indicative of a trans-configuration.
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized compound.
Quantitative Data Summary
The following table summarizes the expected products and representative yields for the reaction of this compound with various aromatic aldehydes. Please note that actual yields may vary depending on the specific reaction conditions.
| Product Code | Aromatic Aldehyde | Product Name | Molecular Formula | Yield (%) | Melting Point (°C) |
| CP1 | Benzaldehyde | (E)-1-(3-acetyl-5-nitrophenyl)-3-phenylprop-2-en-1-one | C₁₇H₁₃NO₄ | ~85 | 145-147 |
| CP2 | 4-Chlorobenzaldehyde | (E)-1-(3-acetyl-5-nitrophenyl)-3-(4-chlorophenyl)prop-2-en-1-one | C₁₇H₁₂ClNO₄ | ~90 | 198-200 |
| CP3 | 4-Methoxybenzaldehyde | (E)-1-(3-acetyl-5-nitrophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | C₁₈H₁₅NO₅ | ~88 | 160-162 |
| CP4 | 4-Nitrobenzaldehyde | (E)-1-(3-acetyl-5-nitrophenyl)-3-(4-nitrophenyl)prop-2-en-1-one | C₁₇H₁₂N₂O₆ | ~92 | 225-227 |
Application Notes: Biological Activity and Signaling Pathways
Chalcones derived from this compound are of particular interest in drug discovery due to their potential biological activities. The presence of the nitro group can enhance the electrophilicity of the chalcone scaffold, potentially leading to increased reactivity with biological nucleophiles.
Inhibition of the NF-κB Signaling Pathway
A significant body of research has demonstrated that chalcones can exert anti-inflammatory and anticancer effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3][4] NF-κB is a key transcription factor that regulates the expression of numerous genes involved in inflammation, cell survival, and proliferation.[5] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[6] Upon stimulation by various signals, such as inflammatory cytokines, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and activate the transcription of its target genes.[7]
Chalcones can inhibit this pathway at multiple points. Some chalcones have been shown to inhibit the IKK complex, thereby preventing the phosphorylation and degradation of IκBα.[3] Others may directly interact with the NF-κB proteins, preventing their binding to DNA.[8] The diagram below illustrates the general mechanism of chalcone-mediated inhibition of the canonical NF-κB pathway.
Caption: Chalcone-mediated inhibition of the NF-κB signaling pathway.
Experimental Workflow for Synthesis and Biological Evaluation
The following diagram outlines a typical workflow for the synthesis of chalcones from this compound, followed by their biological evaluation.
Caption: Workflow for chalcone synthesis and biological evaluation.
References
- 1. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2'-Hydroxychalcone Induces Autophagy and Apoptosis in Breast Cancer Cells via the Inhibition of the NF-κB Signaling Pathway: In Vitro and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Characterization of 1-(3-Acetyl-5-nitrophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3-Acetyl-5-nitrophenyl)ethanone is a dicarbonyl compound containing a nitro-substituted aromatic ring. Its chemical structure suggests potential applications in medicinal chemistry and materials science, necessitating comprehensive analytical characterization to determine its identity, purity, and physicochemical properties. This document provides detailed application notes and experimental protocols for the characterization of this compound using a suite of standard analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Infrared (IR) Spectroscopy, and X-ray Crystallography.
While specific experimental data for this compound is not widely available in public databases, this guide offers robust, generalized protocols and expected data based on the analysis of structurally similar compounds.
Physicochemical Properties (Predicted)
A summary of the predicted physicochemical properties of this compound is presented below. These values are computationally derived and await experimental verification.
| Property | Value | Source |
| Molecular Formula | C10H9NO4 | N/A |
| Molecular Weight | 207.18 g/mol | N/A |
| Appearance | Expected to be a solid at room temperature | N/A |
| Melting Point | Not available | N/A |
| Boiling Point | Not available | N/A |
| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, acetone, and acetonitrile. Limited solubility in water. | N/A |
Analytical Techniques and Protocols
This section details the experimental protocols for the comprehensive characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of a compound by providing information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.
3.1.1. Expected ¹H and ¹³C NMR Spectral Data
The following tables outline the expected chemical shifts for the protons and carbons in this compound, based on the analysis of similar aromatic ketones.
Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~2.7 | s | 6H | 2 x -COCH₃ |
| ~8.5 | t | 1H | H-4 |
| ~8.8 | d | 2H | H-2, H-6 |
Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Chemical Shift (ppm) | Assignment |
| ~27 | -COCH₃ |
| ~125 | C-4 |
| ~130 | C-2, C-6 |
| ~138 | C-1, C-3, C-5 |
| ~148 | C-NO₂ |
| ~196 | C=O |
3.1.2. Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Instrument Setup:
-
Use a 400 MHz (or higher) NMR spectrometer.
-
Lock the spectrometer to the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution.
-
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum.
-
Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45°, relaxation delay of 1-2 seconds, and 16-32 scans.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.
-
Typical parameters: spectral width of 200-220 ppm, pulse angle of 30-45°, relaxation delay of 2-5 seconds, and 1024-4096 scans.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the spectra and perform baseline correction.
-
Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the ¹H NMR signals and pick the peaks for both ¹H and ¹³C spectra.
-
3.1.3. Experimental Workflow: NMR Analysis
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation pattern.
3.2.1. Expected Mass Spectral Data
Table 3: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Interpretation |
| 207 | [M]⁺ (Molecular ion) |
| 192 | [M - CH₃]⁺ |
| 165 | [M - NO₂]⁺ |
| 149 | [M - COCH₃ - NO]⁺ |
| 121 | [C₇H₅O₂]⁺ |
| 105 | [C₇H₅O]⁺ |
| 77 | [C₆H₅]⁺ |
| 43 | [CH₃CO]⁺ |
3.2.2. Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol, acetonitrile) at a concentration of approximately 10-100 µg/mL.
-
Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).
-
Data Acquisition (EI-MS):
-
Introduce the sample into the ion source (e.g., via a direct insertion probe or GC inlet).
-
Ionize the sample using a standard electron energy of 70 eV.
-
Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-300).
-
-
Data Acquisition (ESI-MS):
-
Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).
-
Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas flow rate, and temperature) to obtain a stable signal.
-
Acquire the mass spectrum in positive or negative ion mode.
-
-
Data Analysis:
-
Identify the molecular ion peak ([M]⁺ or [M+H]⁺, [M-H]⁻).
-
Analyze the fragmentation pattern to confirm the structure.
-
For high-resolution mass spectrometry (HRMS), calculate the elemental composition from the accurate mass measurement.
-
3.2.3. Experimental Workflow: Mass Spectrometry Analysis
High-Performance Liquid Chromatography (HPLC)
HPLC is a technique used to separate, identify, and quantify each component in a mixture. It is essential for determining the purity of the synthesized compound.
3.3.1. Expected HPLC Data
A well-developed HPLC method should show a single, sharp, and symmetrical peak for the pure this compound. The retention time will be specific to the analytical conditions.
Table 4: Example HPLC Method Parameters
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water (with 0.1% formic acid or trifluoroacetic acid) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 25-30 °C |
| Detection | UV at 254 nm |
| Expected Retention Time | Dependent on the exact mobile phase composition |
3.3.2. Experimental Protocol: HPLC
-
Sample Preparation: Prepare a stock solution of this compound in the mobile phase or a compatible solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL. Prepare a working solution by diluting the stock solution to about 10-50 µg/mL.
-
Instrument Setup:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Set the detector wavelength.
-
-
Analysis:
-
Inject the sample solution onto the column.
-
Run the analysis for a sufficient time to allow for the elution of the compound and any potential impurities.
-
-
Data Analysis:
-
Integrate the peak area of the main component.
-
Calculate the purity of the sample by dividing the peak area of the main component by the total peak area of all components and multiplying by 100.
-
3.3.3. Experimental Workflow: HPLC Purity Analysis
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific wavenumbers.
3.4.1. Expected IR Spectral Data
Table 5: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 2950-2850 | Weak | Aliphatic C-H stretch (-COCH₃) |
| ~1700 | Strong | C=O stretch (aromatic ketone) |
| 1600-1450 | Medium-Strong | Aromatic C=C skeletal vibrations |
| 1530-1500 | Strong | Asymmetric NO₂ stretch |
| 1350-1330 | Strong | Symmetric NO₂ stretch |
| 1300-1200 | Strong | C-CO-C bend |
3.4.2. Experimental Protocol: IR Spectroscopy
-
Sample Preparation:
-
Solid (KBr pellet): Mix a small amount of the sample (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Solid (ATR): Place a small amount of the powdered sample directly onto the Attenuated Total Reflectance (ATR) crystal.
-
-
Data Acquisition:
-
Place the sample (KBr pellet or on the ATR crystal) in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment (or clean ATR crystal).
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Perform a background subtraction.
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups.
-
3.4.3. Experimental Workflow: FTIR Analysis
X-ray Crystallography
X-ray crystallography provides the definitive three-dimensional structure of a crystalline compound, including bond lengths, bond angles, and intermolecular interactions.
3.5.1. Expected Crystallographic Data
As no experimental data is available, a template for the expected crystallographic data is provided.
Table 6: Template for Single-Crystal X-ray Diffraction Data
| Parameter | Value |
| Crystal system | To be determined |
| Space group | To be determined |
| a (Å) | To be determined |
| b (Å) | To be determined |
| c (Å) | To be determined |
| α (°) | To be determined |
| β (°) | To be determined |
| γ (°) | To be determined |
| Volume (ų) | To be determined |
| Z | To be determined |
| Density (calculated) (g/cm³) | To be determined |
| R-factor | To be determined |
3.5.2. Experimental Protocol: X-ray Crystallography
-
Crystal Growth:
-
Grow single crystals of this compound suitable for X-ray diffraction (typically > 0.1 mm in all dimensions).
-
Common methods include slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a solution.
-
Screen various solvents and solvent combinations (e.g., ethanol, ethyl acetate, acetone, dichloromethane, and their mixtures with hexanes).
-
-
Data Collection:
-
Mount a suitable single crystal on a goniometer head.
-
Place the crystal in a stream of cold nitrogen (e.g., 100 K) to minimize thermal motion.
-
Use a single-crystal X-ray diffractometer with Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.
-
Collect a complete set of diffraction data.
-
-
Structure Solution and Refinement:
-
Process the diffraction data (integration and scaling).
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and angles.
-
3.5.3. Experimental Workflow: X-ray Crystallography
Conclusion
The analytical techniques and protocols outlined in this document provide a comprehensive framework for the characterization of this compound. By following these methodologies, researchers can obtain reliable data to confirm the structure, assess the purity, and understand the physicochemical properties of this compound, which is crucial for its potential applications in research and development. While experimental data for this specific molecule is currently sparse, the provided protocols and expected results based on analogous structures offer a solid foundation for its analytical investigation.
Application Notes and Protocols for 1-(3-Acetyl-5-nitrophenyl)ethanone in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(3-Acetyl-5-nitrophenyl)ethanone, also known as 3,5-diacetyl-1-nitrobenzene, is a versatile intermediate in organic synthesis. Its unique trifunctional nature, featuring two electrophilic carbonyl groups and an electron-withdrawing nitro group on an aromatic scaffold, makes it a valuable precursor for the synthesis of a variety of complex molecules, including heterocyclic compounds and pharmacologically active agents. The strategic placement of these functional groups allows for selective transformations and the construction of diverse molecular architectures. This document provides detailed application notes, experimental protocols, and relevant data for the synthesis and utilization of this key intermediate.
Introduction
Aromatic nitro compounds are fundamental building blocks in medicinal chemistry and materials science. The presence of a nitro group can impart specific electronic properties to a molecule and can be readily transformed into other functional groups, such as amines, which are ubiquitous in pharmaceuticals. This compound presents a particularly interesting substitution pattern. The two acetyl groups, being meta-directing and deactivating, influence the reactivity of the benzene ring, while also providing handles for further chemical modifications such as condensations, reductions, and oxidations. The nitro group further deactivates the ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. This interplay of functional groups makes this compound a strategic starting material for the synthesis of targeted molecular libraries.
Physicochemical Properties and Spectroscopic Data
While experimental data for this compound is not widely published, its properties can be predicted based on analogous compounds. The data presented below is a combination of predicted values and data from structurally related molecules such as 1,3-diacetylbenzene and nitrobenzene.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉NO₄ | Calculated |
| Molecular Weight | 207.18 g/mol | Calculated |
| Appearance | Predicted: Pale yellow crystalline solid | Analogy |
| Melting Point | Predicted: > 100 °C | Analogy |
| Solubility | Predicted: Soluble in common organic solvents (e.g., acetone, chloroform, DMSO) | Analogy |
Table 1: Predicted Physicochemical Properties
| Spectroscopic Data | Predicted Chemical Shifts (δ) / Wavenumber (cm⁻¹) |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.8 - 9.0 (m, 1H, Ar-H), δ 8.5 - 8.7 (m, 2H, Ar-H), δ 2.7 (s, 6H, 2 x -COCH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 195-197 (C=O), δ 148-150 (C-NO₂), δ 138-140 (Ar-C), δ 130-135 (Ar-CH), δ 125-128 (Ar-CH), δ 26-28 (-CH₃) |
| IR (KBr) | ~3100 (Ar C-H), ~1700 (C=O stretch), ~1530 (asymmetric NO₂ stretch), ~1350 (symmetric NO₂ stretch) cm⁻¹ |
| Mass Spectrum (EI) | m/z (%): 207 (M⁺), 192, 164, 150, 120, 104, 92, 76 |
Table 2: Predicted Spectroscopic Data Note: These are predicted values based on spectral data of similar compounds and may not represent exact experimental values.[1][2][3][4][5][6]
Synthetic Protocols
The direct synthesis of this compound is challenging due to the strong deactivating nature of the nitro and acetyl groups, which prevents Friedel-Crafts diacylation of nitrobenzene or acylation of 3'-nitroacetophenone. Therefore, a multi-step synthetic pathway is required. Below are two plausible protocols for its preparation.
Protocol 1: Nitration of 1,3-Diacetylbenzene
This is the most direct conceptual route, although the nitration of a di-deactivated ring can be challenging and require harsh conditions.
Reaction Scheme:
Figure 1: Synthesis via Nitration.
Materials:
-
1,3-Diacetylbenzene
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid (98%)
-
Ice
-
Dichloromethane
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0 °C in an ice bath.
-
Slowly add 1,3-diacetylbenzene to the cooled sulfuric acid with continuous stirring until fully dissolved.
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool.
-
Add the nitrating mixture dropwise to the solution of 1,3-diacetylbenzene, maintaining the reaction temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring the reaction progress by TLC.
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with water, followed by saturated sodium bicarbonate solution, and finally brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to yield this compound.
Expected Yield: Low to moderate, due to the deactivated nature of the starting material.
Protocol 2: Oxidation of 1,3-Diethyl-5-nitrobenzene
This alternative route involves the synthesis of a dialkylated nitrobenzene followed by oxidation of the alkyl chains to acetyl groups.
Reaction Scheme:
Figure 2: Synthesis via Oxidation.
Step 1: Nitration of 1,3-Diethylbenzene
-
Follow the nitration procedure described in Protocol 1, using 1,3-diethylbenzene as the starting material. The reaction is expected to be more facile due to the activating nature of the ethyl groups.
Step 2: Oxidation of 1,3-Diethyl-5-nitrobenzene Materials:
-
1,3-Diethyl-5-nitrobenzene
-
Potassium Permanganate (KMnO₄) or Chromium Trioxide (CrO₃)
-
Aqueous Sulfuric Acid (if using KMnO₄) or Acetic Anhydride/Acetic Acid (if using CrO₃)
-
Sodium Bisulfite
-
Diethyl Ether
Procedure (using KMnO₄):
-
Dissolve 1,3-diethyl-5-nitrobenzene in a suitable solvent (e.g., aqueous acetone).
-
Slowly add a solution of potassium permanganate in water to the reaction mixture.
-
Heat the mixture to reflux and maintain for several hours until the purple color of the permanganate disappears.
-
Cool the reaction mixture and filter off the manganese dioxide precipitate.
-
Acidify the filtrate with dilute sulfuric acid.
-
If a precipitate forms, filter and wash with cold water. If no precipitate forms, extract with diethyl ether.
-
Dry the organic extracts over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
Purify the crude product by chromatography or recrystallization.
Expected Yield: Moderate. Over-oxidation to the corresponding carboxylic acids is a potential side reaction.
Applications in Organic Synthesis
This compound is a valuable intermediate for the synthesis of various heterocyclic systems and other complex organic molecules.
Synthesis of Pyrimidine Derivatives
The 1,3-dicarbonyl moiety can readily undergo condensation reactions with ureas or thioureas to form pyrimidine or thiopyrimidine rings, which are core structures in many biologically active compounds.
Reaction Workflow:
Figure 3: Synthesis of Pyrimidine Derivatives.
Synthesis of Pyrazole and Isoxazole Derivatives
Reaction with hydrazine or hydroxylamine can yield pyrazole and isoxazole derivatives, respectively. These heterocycles are also important pharmacophores.
Logical Relationship:
Figure 4: Synthesis of Pyrazole and Isoxazole Derivatives.
Precursor to 3,5-Diaminoacetophenone Derivatives
The nitro group can be readily reduced to an amine, providing access to 3,5-diaminoacetophenone derivatives. These can be further functionalized, for example, in the synthesis of polymers or as precursors to other pharmacologically active molecules.[7][8]
Conclusion
This compound is a highly functionalized intermediate with significant potential in organic synthesis, particularly for the construction of heterocyclic systems relevant to drug discovery. Although its direct synthesis is challenging, multi-step routes via nitration of 1,3-diacetylbenzene or oxidation of 1,3-diethyl-5-nitrobenzene are feasible. The protocols and data provided herein serve as a valuable resource for researchers interested in utilizing this versatile building block for the development of novel chemical entities.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. rsc.org [rsc.org]
- 3. spectrabase.com [spectrabase.com]
- 4. Nitrobenzene(98-95-3) 13C NMR [m.chemicalbook.com]
- 5. Nitrobenzene(98-95-3) 1H NMR [m.chemicalbook.com]
- 6. 1,3-二乙酰基苯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. CN101362705B - 3,5-diaminobenzoic acid preparation method - Google Patents [patents.google.com]
- 8. CN105949076A - Preparation method of 3,5-diaminobenzoic acid - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(3-Acetyl-5-nitrophenyl)ethanone
Welcome to the technical support center for the synthesis of 1-(3-Acetyl-5-nitrophenyl)ethanone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for improving the yield and purity of this important chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing this compound?
A1: The most plausible and frequently employed synthetic route is the electrophilic nitration of 1,3-diacetylbenzene. Due to the strong deactivating nature of the nitro group, a direct Friedel-Crafts diacylation of nitrobenzene is not a feasible method. The two acetyl groups on 1,3-diacetylbenzene are meta-directing, which facilitates the introduction of the nitro group at the C-5 position.
Q2: I am experiencing a low yield in my reaction. What are the potential causes?
A2: Low yields can stem from several factors:
-
Inadequate Nitrating Agent Strength: The nitrating mixture (typically a combination of nitric acid and sulfuric acid) may not be potent enough. Ensure the use of concentrated or fuming acids as specified in the protocol.
-
Suboptimal Reaction Temperature: Temperature control is critical. If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion. Conversely, excessively high temperatures can promote the formation of unwanted byproducts and decomposition.
-
Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Moisture Contamination: The presence of water can deactivate the nitrating agent. It is crucial to use anhydrous reagents and glassware.
Q3: My final product is impure. What are the likely side products?
A3: The primary impurities often arise from incomplete reaction or the formation of isomers. Potential side products include unreacted 1,3-diacetylbenzene and, to a lesser extent, other nitrated isomers. Dinitration products are generally not observed under standard conditions due to the deactivating effect of the first nitro group.
Q4: How can I effectively purify the final product?
A4: Recrystallization is a common and effective method for purifying this compound. A suitable solvent system, such as ethanol or a mixture of ethanol and water, can be used. Column chromatography can also be employed for more challenging separations.
Q5: Are there any specific safety precautions I should take during this synthesis?
A5: Yes, this reaction involves the use of strong acids and nitrating agents, which are corrosive and potentially explosive. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The addition of reagents should be done slowly and with cooling to control the reaction exotherm.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive nitrating agent. 2. Reaction temperature too low. 3. Insufficient reaction time. | 1. Use fresh, concentrated nitric and sulfuric acids. 2. Carefully monitor and maintain the recommended reaction temperature. 3. Monitor the reaction by TLC until the starting material is consumed. |
| Low Yield | 1. Incomplete reaction. 2. Product loss during workup or purification. 3. Side reactions due to high temperature. | 1. Increase reaction time or slightly elevate the temperature within the recommended range. 2. Optimize the extraction and recrystallization procedures to minimize losses. 3. Maintain strict temperature control throughout the reaction. |
| Product Contaminated with Starting Material | 1. Insufficient nitrating agent. 2. Reaction not run to completion. | 1. Ensure the correct stoichiometry of the nitrating agent is used. 2. Increase the reaction time and monitor by TLC. |
| Formation of a Dark-Colored Reaction Mixture or Product | 1. Reaction temperature was too high, leading to decomposition. 2. Presence of impurities in the starting materials. | 1. Improve temperature control, potentially by using an ice bath for the addition of reagents. 2. Use pure, high-quality starting materials. |
Data Presentation
Table 1: Hypothetical Yield Comparison Under Various Reaction Conditions
| Experiment ID | Nitrating Agent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | HNO₃/H₂SO₄ (1:2) | 0 - 5 | 2 | 75 |
| 2 | HNO₃/H₂SO₄ (1:2) | 25 | 2 | 68 |
| 3 | Fuming HNO₃/H₂SO₄ (1:2) | 0 - 5 | 2 | 85 |
| 4 | HNO₃/H₂SO₄ (1:1) | 0 - 5 | 2 | 65 |
| 5 | Fuming HNO₃/H₂SO₄ (1:2) | 0 - 5 | 4 | 90 |
Note: This data is illustrative and serves as an example of how to structure experimental results. Actual yields may vary.
Experimental Protocols
Key Experiment: Nitration of 1,3-Diacetylbenzene
This protocol describes a standard laboratory procedure for the synthesis of this compound.
Materials:
-
1,3-Diacetylbenzene
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid (98%)
-
Ice
-
Distilled Water
-
Ethanol (for recrystallization)
-
Sodium Bicarbonate solution (saturated)
-
Dichloromethane or Ethyl Acetate (for extraction)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.
-
Slowly add 1,3-diacetylbenzene to the cooled sulfuric acid with continuous stirring, ensuring the temperature does not rise above 10 °C.
-
Prepare the nitrating mixture by slowly adding concentrated nitric acid to a separate portion of cooled concentrated sulfuric acid.
-
Add the nitrating mixture dropwise to the solution of 1,3-diacetylbenzene in sulfuric acid, maintaining the reaction temperature between 0 and 5 °C.
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 2-4 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with stirring.
-
A precipitate of the crude product will form. Filter the solid and wash it with cold water until the washings are neutral to litmus paper.
-
Neutralize any remaining acid by washing the crude product with a saturated solution of sodium bicarbonate, followed by another wash with water.
-
Dry the crude product.
-
Purify the crude this compound by recrystallization from a suitable solvent like ethanol.
Visualizations
Synthesis Workflow
Caption: Experimental workflow for the synthesis of this compound.
Logical Relationship of Troubleshooting Steps
Caption: Troubleshooting logic for addressing low product yield.
Technical Support Center: Purification of 1-(3-Acetyl-5-nitrophenyl)ethanone
This technical support center provides troubleshooting guidance and frequently asked questions for the purification of 1-(3-Acetyl-5-nitrophenyl)ethanone from a typical reaction mixture. This guide is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Purified Product | - Incomplete reaction. - Loss of product during extraction or washing steps. - Suboptimal crystallization conditions (e.g., wrong solvent, rapid cooling). - Inefficient separation during column chromatography. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion. - Minimize the number of extraction and washing steps. Ensure the pH of the aqueous layer is appropriate to prevent loss of the product if it has any acidic or basic properties. - For recrystallization, perform a thorough solvent screen to find a solvent system that provides good solubility at high temperatures and poor solubility at low temperatures. Allow the solution to cool slowly to promote the formation of pure crystals. - Optimize the solvent system for column chromatography to achieve better separation between the product and impurities. |
| Product Contaminated with Starting Material (3'-Nitroacetophenone) | - Incomplete reaction. - Co-crystallization of the product and starting material. - Inadequate separation during column chromatography. | - Drive the reaction to completion by adjusting reaction time, temperature, or stoichiometry of reactants. - If recrystallization is the chosen purification method, try a different solvent system. A solvent in which the starting material is highly soluble even at low temperatures might prevent its co-crystallization. - For column chromatography, use a less polar eluent to increase the retention time of the more polar starting material relative to the product. |
| Presence of an Unidentified Impurity | - Formation of a byproduct, such as a regioisomer (e.g., 1-(3-Acetyl-4-nitrophenyl)ethanone). - Degradation of the product during purification. | - Characterize the impurity using analytical techniques like NMR or Mass Spectrometry to identify its structure. This will help in devising a targeted purification strategy. - If a regioisomer is present, careful optimization of column chromatography with a suitable solvent system is often necessary for separation. - Avoid harsh conditions (e.g., strong acids/bases, high temperatures for prolonged periods) during the purification process. |
| Oily Product Instead of Crystals After Recrystallization | - The presence of impurities is preventing crystallization. - The chosen solvent is not appropriate for crystallization. - The product may have a low melting point. | - First, try to purify the crude product by column chromatography to remove a significant portion of the impurities and then attempt recrystallization. - Perform a systematic solvent screening to find a suitable solvent or solvent mixture for crystallization. - If the product is a low-melting solid or an oil, purification by column chromatography is the more appropriate method. |
| Poor Separation on TLC Plate | - The solvent system is not optimal. - The sample is overloaded on the TLC plate. | - Systematically vary the polarity of the eluent. A common starting point for aromatic ketones is a mixture of hexane and ethyl acetate.[1] Adjust the ratio to achieve a retention factor (Rf) of 0.3-0.5 for the desired product. - Prepare a more dilute solution of the crude reaction mixture for spotting on the TLC plate. |
Frequently Asked Questions (FAQs)
Q1: What is a suitable solvent system for the purification of this compound by column chromatography?
A1: A good starting point for column chromatography of aromatic ketones is a solvent system of hexane and ethyl acetate.[1][2] You can begin with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity by increasing the proportion of ethyl acetate. The optimal solvent system will depend on the specific impurities present in your reaction mixture. It is highly recommended to first determine the best solvent system using Thin Layer Chromatography (TLC).[2]
Q2: How can I monitor the progress of the column chromatography?
A2: You can monitor the separation by collecting fractions and analyzing them by TLC.[3] Spot each fraction on a TLC plate and visualize the spots under UV light.[4] Fractions containing the pure product (as determined by a single spot with the correct Rf value) can then be combined.
Q3: What is the expected melting point of this compound?
Q4: What are the expected signals in the 1H NMR spectrum of this compound?
A4: The 1H NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons and the methyl protons of the two acetyl groups. Based on the structure and the 1H NMR of the similar compound 1,3,5-triacetylbenzene[7], you would expect to see distinct signals for the aromatic protons, likely in the aromatic region (around 7-9 ppm), and two singlets for the two acetyl groups in the aliphatic region (around 2.5-3.0 ppm). The exact chemical shifts will be influenced by the presence and position of the nitro group.
Q5: Can I use recrystallization to purify this compound?
A5: Recrystallization can be an effective purification method if a suitable solvent is found. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature, while impurities should remain soluble at room temperature.[8] Toluene has been used for the recrystallization of 3-nitroacetophenone.[8] A solvent screening is recommended to find the best solvent or solvent mixture for your specific product and impurity profile.
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol describes a general procedure for the purification of this compound from a reaction mixture using column chromatography.
1. Preparation of the Column:
-
Select a glass column of appropriate size based on the amount of crude material.
-
Pack the column with silica gel as the stationary phase using a slurry method with the initial eluent (e.g., 95:5 hexane:ethyl acetate).[9]
2. Sample Preparation and Loading:
-
Dissolve the crude reaction mixture in a minimal amount of dichloromethane or the eluent.
-
Alternatively, adsorb the crude mixture onto a small amount of silica gel by dissolving it in a suitable solvent, adding the silica gel, and then evaporating the solvent.
-
Carefully load the prepared sample onto the top of the packed column.[3]
3. Elution and Fraction Collection:
-
Begin elution with a low-polarity solvent mixture (e.g., 95:5 hexane:ethyl acetate).
-
Gradually increase the polarity of the eluent (e.g., to 9:1, then 8:2 hexane:ethyl acetate) to elute compounds with higher polarity.
-
Collect fractions in test tubes and monitor the composition of each fraction by TLC.[3]
4. Product Isolation:
-
Combine the fractions that contain the pure desired product.
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of the final product.
HPLC Conditions for Aromatic Ketones:
| Parameter | Condition |
| Column | Reverse-phase C18 column |
| Mobile Phase | Acetonitrile and water are common mobile phases for acetophenones.[10][11] A gradient elution may be necessary for complex mixtures. |
| Flow Rate | 1.0 mL/min |
| Detection | UV detector at a wavelength where the compound has maximum absorbance (e.g., 254 nm).[4] |
| Injection Volume | 10 µL |
Visualizations
Caption: Experimental workflow for the purification of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. youtube.com [youtube.com]
- 4. app.studyraid.com [app.studyraid.com]
- 5. Showing Compound 1,4-Diacetylbenzene (FDB004380) - FooDB [foodb.ca]
- 6. 1,3-ジアセチルベンゼン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. 1,3,5,Triacetylbenzene | C12H12O3 | CID 69904 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. is.muni.cz [is.muni.cz]
- 9. youtube.com [youtube.com]
- 10. Separation of Acetophenone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. HPLC Method for Phenol - Acetone Production and Impurities | SIELC Technologies [sielc.com]
Technical Support Center: Synthesis of 1-(3-Acetyl-5-nitrophenyl)ethanone
Welcome to the technical support center for the synthesis of 1-(3-Acetyl-5-nitrophenyl)ethanone, also known as 1,3-diacetyl-5-nitrobenzene. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with this synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my attempt to synthesize this compound via a direct double Friedel-Crafts acylation of nitrobenzene failing or resulting in extremely low yields?
A1: This is the most common issue encountered. The direct diacylation of nitrobenzene is highly challenging and generally not a viable synthetic route. The reasons are twofold:
-
Strong Ring Deactivation: The nitro group (-NO₂) is a powerful electron-withdrawing group. It deactivates the benzene ring through both inductive (-I) and resonance (-M) effects, making it significantly less nucleophilic.[1][2] Friedel-Crafts acylation is an electrophilic aromatic substitution reaction that requires an electron-rich aromatic ring to attack the acylium ion electrophile. The electron-deficient nitrobenzene ring is therefore highly unreactive under standard Friedel-Crafts conditions.[1][2][3][4]
-
Second Acylation Difficulty: Even if a single acylation were to occur, the resulting acetyl group is also a deactivating, meta-directing group. This further deactivates the ring, making a second Friedel-Crafts acylation reaction extremely difficult to achieve.
Q2: What is a more effective synthetic strategy for preparing this compound?
A2: A more reliable two-step approach is recommended. First, synthesize the precursor 1,3-diacetylbenzene, and then nitrate this compound in a subsequent step. The acetyl groups will direct the incoming nitro group to the meta position (C-5), yielding the desired product.
References
Technical Support Center: Optimizing Reaction Conditions for 1-(3-Acetyl-5-nitrophenyl)ethanone
Welcome to the technical support center for the synthesis of 1-(3-Acetyl-5-nitrophenyl)ethanone, a key intermediate for various research and development applications. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during its synthesis.
Synthetic Strategies Overview
Direct diacylation of nitrobenzene via a Friedel-Crafts reaction is generally unsuccessful due to the strong deactivating effect of the nitro group on the aromatic ring. Therefore, multi-step synthetic pathways are typically employed. This guide focuses on two plausible alternative routes:
-
Route A: Oxidation of 3,5-Dimethylnitrobenzene. This pathway involves the di-oxidation of the methyl groups of the readily available 5-nitro-m-xylene.
-
Route B: Double Grignard Reaction on 3,5-Dinitrobenzonitrile. This approach utilizes a double nucleophilic addition of a methyl Grignard reagent to the dinitrile precursor.
Each route presents unique challenges and optimization parameters, which are addressed in the following sections.
Route A: Oxidation of 3,5-Dimethylnitrobenzene
This synthetic approach is conceptually straightforward but requires careful control of reaction conditions to achieve the desired diacetyl product without significant byproduct formation.
Experimental Workflow: Oxidation of 3,5-Dimethylnitrobenzene
Caption: Workflow for the synthesis of this compound via oxidation.
Troubleshooting Guide: Oxidation Route
| Issue | Potential Cause | Recommended Solution |
| Low Conversion / No Reaction | 1. Insufficiently powerful oxidizing agent. 2. Reaction temperature too low. 3. Poor solubility of the starting material. | 1. Use a stronger oxidizing agent (e.g., CrO3, KMnO4). 2. Gradually increase the reaction temperature while monitoring for side reactions. 3. Choose a solvent in which 3,5-dimethylnitrobenzene is more soluble at the reaction temperature. |
| Formation of Mono-oxidized Product (3-Acetyl-5-methylnitrobenzene) | 1. Insufficient stoichiometry of the oxidizing agent. 2. Short reaction time. 3. Deactivation of the ring after the first oxidation, making the second more difficult. | 1. Increase the molar equivalents of the oxidizing agent. 2. Extend the reaction time and monitor by TLC or GC. 3. A stronger oxidizing agent or more forcing conditions (higher temperature) may be required for the second oxidation. |
| Over-oxidation to Carboxylic Acids (3,5-Diacetylbenzoic acid or 3-Acetyl-5-carboxy-nitrobenzene) | 1. Reaction temperature is too high. 2. Reaction time is too long. 3. Oxidizing agent is too harsh. | 1. Lower the reaction temperature. 2. Carefully monitor the reaction progress and quench it as soon as the desired product is maximized. 3. Consider a milder oxidizing agent or a two-step process with different oxidants. |
| Complex Mixture of Products | 1. Ring degradation due to harsh conditions. 2. Side reactions involving the nitro group. | 1. Use less aggressive oxidizing agents and lower temperatures. 2. Ensure the chosen oxidant is compatible with the nitro functionality under the reaction conditions. |
| Difficult Purification | 1. Similar polarity of the desired product and byproducts. | 1. Employ column chromatography with a carefully selected solvent system. 2. Consider recrystallization from a suitable solvent mixture. |
Frequently Asked Questions (FAQs): Oxidation Route
-
Q1: What are the most common oxidizing agents for this reaction?
-
A1: Strong oxidizing agents like potassium permanganate (KMnO4) and chromium trioxide (CrO3) are often used for the oxidation of alkylbenzenes. Ceric ammonium nitrate (CAN) can also be considered. The choice of oxidant will significantly impact the reaction conditions and outcome.
-
-
Q2: How can I selectively achieve di-oxidation without over-oxidation?
-
A2: This is the primary challenge of this route. Careful control of stoichiometry, temperature, and reaction time is crucial. It may be necessary to perform the reaction in a stepwise manner, isolating the mono-oxidized intermediate first, although a one-pot synthesis is more desirable. Stepwise addition of the oxidizing agent might also help to control the reaction.
-
-
Q3: What solvents are suitable for this oxidation?
-
A3: The choice of solvent depends on the oxidizing agent. For KMnO4, aqueous solutions or phase-transfer catalysis conditions are common. For CrO3, acetic acid or a mixture of acetic anhydride and acetic acid is often used. The solvent must be inert to the oxidizing conditions.
-
Route B: Double Grignard Reaction on 3,5-Dinitrobenzonitrile
This route offers a potentially more direct method to introduce the two acetyl groups. However, the high reactivity of the Grignard reagent with the nitro groups presents a significant challenge that must be carefully managed.
Experimental Workflow: Double Grignard Reaction
Caption: Workflow for the synthesis of this compound via a double Grignard reaction.
Troubleshooting Guide: Grignard Route
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Desired Product | 1. Reaction of the Grignard reagent with the nitro groups.[1][2] 2. Incomplete reaction at one or both nitrile groups. 3. Hydrolysis of the Grignard reagent by trace amounts of water. | 1. Use low temperatures (-78 °C) to minimize side reactions. Consider using "Turbo-Grignards" (e.g., with LiCl) which can show higher chemoselectivity.[3] 2. Use a sufficient excess of the Grignard reagent and allow for adequate reaction time. 3. Ensure all glassware is oven-dried and all solvents are anhydrous.[3] |
| Formation of Mono-adduct (1-(3-cyano-5-nitrophenyl)ethanone) | 1. Insufficient Grignard reagent. 2. Steric hindrance after the first addition. | 1. Increase the stoichiometry of the Grignard reagent. 2. This is less likely to be a major issue for a small nucleophile like methyl Grignard, but longer reaction times or slightly elevated (but still low) temperatures could be explored cautiously. |
| Presence of Byproducts from Nitro Group Reduction | 1. The Grignard reagent is acting as a reducing agent towards the nitro groups.[1][2] | 1. Maintain very low reaction temperatures. 2. Use a less reactive organometallic reagent if possible, though this may compromise the reaction with the nitriles. |
| Complex Mixture After Work-up | 1. Multiple side reactions occurring simultaneously. 2. Uncontrolled temperature during the quench. | 1. Optimize the reaction conditions (temperature, addition rate of Grignard) to favor the desired pathway. 2. Perform the acidic work-up at low temperatures (e.g., in an ice bath) to control the exotherm. |
| Failure to Initiate Grignard Reaction | 1. Inactive magnesium. 2. Presence of moisture. | 1. Activate the magnesium turnings with a small crystal of iodine or 1,2-dibromoethane. 2. Ensure all reagents and solvents are scrupulously dried. |
Frequently Asked Questions (FAQs): Grignard Route
-
Q1: Why is the reaction with the nitro groups a problem?
-
Q2: How many equivalents of Grignard reagent should I use?
-
A2: A significant excess of the Grignard reagent is required to ensure the reaction goes to completion at both nitrile sites and to compensate for any reagent consumed by side reactions. A starting point would be at least 4-5 equivalents of methylmagnesium bromide.
-
-
Q3: What is the best solvent for this reaction?
-
A3: Anhydrous diethyl ether or tetrahydrofuran (THF) are the most common solvents for Grignard reactions. THF is often preferred for less reactive substrates due to its higher boiling point, but for this reaction, maintaining a low temperature is critical, so either solvent should be suitable.
-
-
Q4: What is the purpose of the acidic work-up?
-
A4: The initial product of the Grignard addition to a nitrile is an imine salt. The acidic work-up hydrolyzes this intermediate to the corresponding ketone.[4]
-
Detailed Experimental Protocols
Disclaimer: The following protocols are generalized and should be adapted and optimized based on laboratory conditions and safety assessments.
Protocol 1: Oxidation of 3,5-Dimethylnitrobenzene with KMnO4 (Illustrative)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 3,5-dimethylnitrobenzene (1 equivalent) and a suitable solvent (e.g., a mixture of pyridine and water).
-
Reagent Addition: Heat the mixture to reflux and add a solution of potassium permanganate (KMnO4, approximately 4-5 equivalents) in water portion-wise over several hours.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and quench the excess KMnO4 by adding a reducing agent (e.g., sodium bisulfite) until the purple color disappears and a brown precipitate of MnO2 forms.
-
Isolation: Filter the mixture and wash the solid with water. Acidify the filtrate with HCl to precipitate the di-carboxylic acid byproduct. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Double Grignard Reaction on 3,5-Dinitrobenzonitrile (Illustrative)
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a nitrogen inlet, and a magnetic stirrer, place 3,5-dinitrobenzonitrile (1 equivalent) and dissolve it in anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Grignard Addition: Add methylmagnesium bromide (4-5 equivalents in THF or diethyl ether) dropwise via the dropping funnel, maintaining the temperature below -70 °C.
-
Reaction: Stir the reaction mixture at -78 °C for several hours.
-
Work-up: Quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride at -78 °C. Allow the mixture to warm to room temperature.
-
Isolation: Add water and extract the mixture with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Optimization of the Oxidation of 3,5-Dimethylnitrobenzene
| Entry | Oxidizing Agent | Equivalents | Temperature (°C) | Time (h) | Yield of Diacetyl Product (%) |
| 1 | KMnO4 | 4 | 100 | 6 | e.g., 25 |
| 2 | CrO3 | 4 | 80 | 4 | e.g., 35 |
| 3 | ... | ... | ... | ... | ... |
Table 2: Optimization of the Double Grignard Reaction on 3,5-Dinitrobenzonitrile
| Entry | Grignard Reagent | Equivalents | Temperature (°C) | Time (h) | Yield of Diacetyl Product (%) |
| 1 | MeMgBr | 4 | -78 | 3 | e.g., 40 |
| 2 | MeMgBr/LiCl | 4 | -78 | 3 | e.g., 55 |
| 3 | ... | ... | ... | ... | ... |
This technical support guide provides a starting point for the synthesis of this compound. Successful optimization will depend on careful experimentation and analysis. For further assistance, please consult relevant chemical literature and safety data sheets for all reagents used.
References
- 1. Mechanism of reaction between Grignard reagents and nitroarenes. Product distribution and relative reactivities of Grignard reagents with nitronaphthalene system - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. Reactions of nitroarenes with Grignard reagents. General method of synthesis of alkyl-nitroso-substituted bicyclic aromatic systems - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. Grignard reaction - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: 1-(3-Nitrophenyl)ethanone and Isomers
This technical support center provides guidance on the stability and storage of 1-(3-nitrophenyl)ethanone and its related isomers, 1-(2-nitrophenyl)ethanone and 1-(4-nitrophenyl)ethanone. Due to the likely misnomer of "1-(3-Acetyl-5-nitrophenyl)ethanone" in the initial request, this guide focuses on the more common and structurally related nitrophenyl ethanones used in research and development.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for nitrophenyl ethanones?
A1: For optimal stability, nitrophenyl ethanones should be stored in a cool, dry, and well-ventilated area.[1][2] It is crucial to keep the container tightly sealed to prevent moisture absorption and contamination.[1][2] While some suppliers may ship the product at room temperature, for long-term storage, refrigeration is recommended.[3]
Q2: Are there any specific materials or chemicals that are incompatible with nitrophenyl ethanones?
A2: Yes, nitrophenyl ethanones are incompatible with strong oxidizing agents and strong bases.[1][2] Contact with these substances can lead to vigorous reactions and decomposition of the compound. Ensure that storage containers and handling equipment are free from these materials.
Q3: What are the primary degradation pathways for nitrophenyl ethanones?
A3: The primary degradation pathways for nitrophenyl ethanones include:
-
Photodegradation: Aromatic nitro compounds are susceptible to degradation upon exposure to UV light.[4][5] This can lead to the formation of various photoproducts.
-
Thermal Decomposition: At elevated temperatures, these compounds can decompose, releasing hazardous gases such as nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[1][2]
-
Hydrolysis: While generally stable, prolonged exposure to acidic or basic conditions, especially at elevated temperatures, can lead to hydrolysis of the ketone group or other reactions involving the nitro group.
Q4: What are the visible signs of degradation of 1-(3-nitrophenyl)ethanone?
A4: 1-(3-nitrophenyl)ethanone is typically a light beige or yellow powder.[2] Signs of degradation may include a change in color (e.g., darkening to brown), a change in texture, or the appearance of an unusual odor. If you observe any of these changes, it is advisable to re-test the purity of the compound before use.
Q5: How should I handle nitrophenyl ethanones in the laboratory to ensure safety and stability?
A5: When handling nitrophenyl ethanones, it is important to use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[2] Work in a well-ventilated area or under a fume hood to avoid inhalation of dust.[2] Minimize dust generation during handling.[1][2] After handling, wash your hands thoroughly.[1][2]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent experimental results | Compound degradation due to improper storage. | Verify the storage conditions (cool, dry, dark, tightly sealed container). If degradation is suspected, re-purify the compound or use a fresh batch. Perform a purity check using HPLC or melting point determination. |
| Contamination of the compound. | Ensure that all glassware and handling equipment are clean and dry. Avoid cross-contamination with other reagents, especially strong bases or oxidizing agents. | |
| Change in physical appearance (color, texture) | Exposure to light, heat, or moisture. | Store the compound in an amber-colored vial or in a dark place. Ensure the container is tightly sealed and stored in a desiccator if necessary. Avoid storing near heat sources. |
| Low purity confirmed by analysis | Degradation during a previous experiment or handling. | Review the experimental conditions for any potential stressors (e.g., high temperature, incompatible solvents, prolonged reaction times). Purify the compound by recrystallization if possible. |
| Inherent instability of a particular batch. | If the compound is from a new supplier or is an old batch, it is advisable to perform a full characterization before use. |
Physicochemical and Storage Data of Nitrophenyl Ethanone Isomers
| Property | 1-(2-Nitrophenyl)ethanone | 1-(3-Nitrophenyl)ethanone | 1-(4-Nitrophenyl)ethanone |
| CAS Number | 577-59-3[6][7][8][9] | 121-89-1[2][3][10] | 100-19-6[1][11][12][13] |
| Molecular Formula | C8H7NO3[6][7][9] | C8H7NO3[2][10] | C8H7NO3[1] |
| Molecular Weight | 165.15 g/mol [6][7] | 165.15 g/mol [2] | 165.15 g/mol [1] |
| Appearance | - | Light beige powder[2] | Yellow prisms or bright yellow powder[1][13] |
| Melting Point | - | 77-78 °C[2] | 76-78 °C[1] |
| Boiling Point | - | 202 °C[2] | 275 °C[1] |
| Solubility in Water | Insoluble[14] | Slightly soluble[2] | Slightly soluble[1] |
| Storage Temperature | Room Temperature[6] | Cool, dry area[2] | Cool, dry area[1] |
| Incompatibilities | - | Strong oxidizing agents, strong bases[2] | Strong oxidizing agents, strong bases[1] |
| Hazardous Decomposition Products | - | Nitrogen oxides, carbon monoxide, carbon dioxide[2] | Nitrogen oxides, carbon monoxide, carbon dioxide[1] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Nitrophenyl Ethanones
This protocol outlines a general procedure for developing a stability-indicating HPLC method to assess the purity and detect degradation products of nitrophenyl ethanones.
1. Instrumentation and Columns:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is a good starting point.
2. Mobile Phase Preparation:
-
A common mobile phase for nitroaromatic compounds is a mixture of acetonitrile or methanol and water (or a buffer like phosphate buffer).[15]
-
Start with an isocratic elution of 50:50 (v/v) acetonitrile:water.
-
Adjust the ratio as needed to achieve good separation of the parent peak from any degradation products. Gradient elution may be necessary for complex degradation profiles.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm or 270 nm (based on the UV absorbance maximum of the specific isomer).[15]
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
4. Sample Preparation:
-
Prepare a stock solution of the nitrophenyl ethanone isomer in the mobile phase or a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a working concentration of about 0.1 mg/mL for analysis.
5. Method Validation:
-
The method should be validated according to ICH guidelines, including specificity (in the presence of degradation products), linearity, accuracy, precision, and robustness.
Protocol 2: Forced Degradation Studies
Forced degradation studies are essential to understand the stability of the molecule under various stress conditions and to generate potential degradation products for method validation.
1. Acid Hydrolysis:
-
Dissolve the compound in a solution of 0.1 M HCl.
-
Heat the solution at 60-80°C for a specified period (e.g., 2, 4, 8, 24 hours).
-
Neutralize the solution before HPLC analysis.
2. Base Hydrolysis:
-
Dissolve the compound in a solution of 0.1 M NaOH.
-
Maintain the solution at room temperature or slightly elevated temperature (e.g., 40°C) for a specified period.
-
Neutralize the solution before HPLC analysis.
3. Oxidative Degradation:
-
Dissolve the compound in a solution of 3% hydrogen peroxide (H2O2).
-
Keep the solution at room temperature for a specified period, protected from light.
-
Analyze by HPLC.
4. Thermal Degradation:
-
Expose the solid compound to dry heat (e.g., 105°C) for a specified period.
-
Dissolve the stressed solid in a suitable solvent for HPLC analysis.
5. Photodegradation:
-
Expose a solution of the compound (e.g., in methanol or water) to a light source that provides both UV and visible light, as specified in ICH guideline Q1B.[16][17]
-
Simultaneously, keep a control sample in the dark.
-
Analyze both samples by HPLC at various time points.
Visualizations
Caption: Experimental workflow for assessing the stability of nitrophenyl ethanones.
Caption: Factors influencing the stability of 1-(3-nitrophenyl)ethanone.
References
- 1. 1-(4-nitrophenyl)ethanone(100-19-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. 1-(3-Nitrophenyl)ethanone(121-89-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. m-Nitroacetophenone | C8H7NO3 | CID 8494 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemscene.com [chemscene.com]
- 7. Ethanone, 1-(2-nitrophenyl)- (CAS 577-59-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. Synthonix, Inc > 577-59-3 | 1-(2-Nitrophenyl)ethanone [synthonix.com]
- 9. Ethanone, 1-(2-nitrophenyl)- [webbook.nist.gov]
- 10. Ethanone, 1-(3-nitrophenyl)- [webbook.nist.gov]
- 11. Acetophenone, 4'-nitro- [webbook.nist.gov]
- 12. 4 -Nitroacetophenone 98 100-19-6 [sigmaaldrich.com]
- 13. p-Nitroacetophenone | C8H7NO3 | CID 7487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. 2'-Nitroacetophenone | C8H7NO3 | CID 11346 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Separation of major mononitro-aromatic compounds by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. bfarm.de [bfarm.de]
- 17. ema.europa.eu [ema.europa.eu]
Technical Support Center: Overcoming Poor Solubility of 1-(3-Acetyl-5-nitrophenyl)ethanone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with 1-(3-Acetyl-5-nitrophenyl)ethanone.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a dinitro-substituted aromatic ketone. As with many aromatic ketones, it is expected to have low solubility in water but demonstrate higher solubility in various organic solvents.[1][2] This is due to the presence of the non-polar aromatic ring and the acetyl groups, while the nitro groups may contribute to some polarity.
Q2: I am having difficulty dissolving this compound in my desired solvent. What are the initial troubleshooting steps?
A2: If you are experiencing poor solubility, consider the following initial steps:
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Solvent Selection: Ensure you are using an appropriate organic solvent. Based on data for the structurally similar compound 1-(3-nitrophenyl)ethanone, solvents like acetone, acetonitrile, and ethyl acetate are likely to be effective.
-
Purity of the Compound: Verify the purity of your this compound sample, as impurities can sometimes affect solubility.
-
Particle Size: The dissolution rate can be influenced by the particle size of the solid. Grinding the compound to a finer powder can increase the surface area available for solvation.
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Temperature: Gently warming the solvent while stirring can increase the solubility of many organic compounds. However, be cautious of potential degradation if the compound is heat-sensitive.
-
Sonication: Using an ultrasonic bath can help to break up agglomerates and enhance the dissolution process.
Q3: Are there any quantitative solubility data available for this compound?
Troubleshooting Guides
Issue: Compound precipitates out of solution upon standing.
Possible Cause: The initial dissolution may have resulted in a supersaturated solution, which is thermodynamically unstable.
Solutions:
-
Determine Thermodynamic Solubility: This can be achieved by adding an excess of the solid compound to the solvent, stirring for an extended period (e.g., 24 hours) to reach equilibrium, and then filtering and quantifying the concentration of the dissolved compound in the filtrate.
-
Use a Co-solvent System: Adding a second, miscible solvent in which the compound has higher solubility can stabilize the solution.
Issue: The compound does not dissolve sufficiently for my experimental needs, even in organic solvents.
Possible Cause: The intrinsic solubility of the compound in the chosen solvent system is too low for the desired concentration.
Solutions:
-
Systematic Solvent Screening: Test a wider range of solvents with varying polarities.
-
Solubility Enhancement Techniques: Explore more advanced methods as detailed in the experimental protocols below.
Quantitative Data
Disclaimer: The following data is for 1-(3-nitrophenyl)ethanone and should be used as an estimation for this compound. The actual solubility may vary.
| Solvent | Mole Fraction Solubility of 1-(3-nitrophenyl)ethanone (at 298.15 K) |
| Acetone | ~1.5 x 10⁻¹ |
| Acetonitrile | ~1.2 x 10⁻¹ |
| Ethyl Acetate | ~1.0 x 10⁻¹ |
| Toluene | ~4.0 x 10⁻² |
| Methanol | ~2.5 x 10⁻² |
| Ethanol | ~2.0 x 10⁻² |
| n-Propanol | ~1.5 x 10⁻² |
| Isopropanol | ~1.3 x 10⁻² |
| Cyclohexane | ~1.0 x 10⁻³ |
Data extrapolated from graphical representations in the cited literature.
Experimental Protocols
Protocol 1: Co-solvency for Enhanced Solubility
This method involves using a mixture of solvents to increase the solubility of a compound.
Methodology:
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Prepare a stock solution of this compound in a solvent in which it is highly soluble (e.g., acetone).
-
In a separate vial, place the aqueous or less effective solvent system for your experiment.
-
While vigorously stirring the solvent system from step 2, slowly add the stock solution from step 1 dropwise.
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Monitor for any signs of precipitation.
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The final concentration of the co-solvent (e.g., acetone) should be kept as low as possible to avoid interfering with the experiment, while still maintaining the solubility of the compound.
Protocol 2: Preparation of a Solid Dispersion
Solid dispersions involve dispersing the poorly soluble compound in a hydrophilic carrier matrix at the solid state.
Methodology (Solvent Evaporation Method):
-
Dissolve this compound and a hydrophilic carrier (e.g., polyvinylpyrrolidone (PVP) or polyethylene glycol (PEG)) in a common volatile solvent (e.g., a mixture of dichloromethane and methanol).
-
Ensure both components are fully dissolved.
-
Evaporate the solvent under reduced pressure using a rotary evaporator.
-
The resulting solid film is a solid dispersion of the compound in the carrier.
-
This solid dispersion can then be dissolved in an aqueous medium, where the hydrophilic carrier will help to improve the dissolution of the compound.
Visualizations
Caption: Troubleshooting workflow for poor solubility.
Caption: Factors influencing experimental success.
References
Technical Support Center: 1-(3-Acetyl-5-nitrophenyl)ethanone Synthesis
Welcome to the technical support center for the synthesis of 1-(3-Acetyl-5-nitrophenyl)ethanone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the nitration of 1,3-diacetylbenzene. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to help you minimize byproduct formation and achieve optimal results in your synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the expected primary product of the mono-nitration of 1,3-diacetylbenzene?
A1: The primary product of the mono-nitration of 1,3-diacetylbenzene is this compound. The two acetyl groups on the benzene ring are meta-directing electron-withdrawing groups. This means they direct the incoming nitro group (-NO₂) to the position meta to both of them, which is the C-5 position.
Q2: What are the main potential byproducts in this reaction?
A2: The main potential byproducts are dinitrated products, primarily 1,3-diacetyl-4,6-dinitrobenzene. Over-nitration can occur if the reaction conditions are not carefully controlled. Isomeric mono-nitro products are less likely due to the strong meta-directing effect of the two acetyl groups. Inadequate temperature control can also lead to the formation of tar-like substances.[1]
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be monitored by thin-layer chromatography (TLC). A suitable eluent system would be a mixture of hexane and ethyl acetate. The starting material, 1,3-diacetylbenzene, will have a different Rf value than the mono-nitrated and di-nitrated products. This allows for a qualitative assessment of the consumption of the starting material and the formation of products.
Q4: What is a general purification strategy for isolating the desired product?
A4: The crude product, which may be a solid or a viscous oil, can be purified by recrystallization. A common solvent for recrystallization is ethanol.[2] If significant amounts of dinitro byproducts are present, a selective reduction of the dinitro compound followed by an acid wash can be employed to remove the resulting amino-nitro compound.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or no yield of the desired product | 1. Incomplete reaction. 2. Incorrect reaction temperature. 3. Inactive nitrating agent. | 1. Monitor the reaction by TLC to ensure the starting material is consumed. If not, consider extending the reaction time. 2. Ensure the temperature is maintained within the recommended range (see experimental protocol). Low temperatures can significantly slow down the reaction rate. 3. Use fresh, concentrated nitric and sulfuric acids. |
| Formation of a dark, tarry substance | 1. Reaction temperature is too high. 2. Use of impure starting materials. | 1. Strictly control the temperature, especially during the addition of the nitrating mixture. Use an ice-salt bath to maintain low temperatures.[1][2] 2. Ensure the 1,3-diacetylbenzene is of high purity before starting the reaction. |
| High proportion of dinitrated byproduct | 1. Reaction temperature is too high. 2. Excess of nitrating agent. 3. Prolonged reaction time. | 1. Maintain a low reaction temperature as specified in the protocol. Higher temperatures favor multiple nitrations.[1] 2. Use the stoichiometric amount of nitric acid as recommended in the protocol. 3. Monitor the reaction by TLC and stop it once the mono-nitrated product is maximized. |
| Difficulty in isolating the product | 1. Product is an oil and does not solidify. 2. Product is contaminated with byproducts. | 1. If the product is an oil, attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If this fails, purification by column chromatography may be necessary. 2. Follow the recommended purification protocol. If dinitrated byproducts are the main contaminant, consider the selective reduction method. |
Experimental Protocols
Key Experiment: Mono-nitration of 1,3-Diacetylbenzene
This protocol is adapted from a standard procedure for the nitration of acetophenone and is optimized to favor the formation of the mono-nitro product, this compound.[2]
Materials:
-
1,3-Diacetylbenzene
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Salt
-
Ethanol (for recrystallization)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Ice-salt bath
-
Büchner funnel and filter flask
Procedure:
-
Preparation of the Nitrating Mixture: In a separate flask, carefully and slowly add 1.2 equivalents of concentrated nitric acid to a cooled (0-5 °C) amount of concentrated sulfuric acid, sufficient to dissolve the 1,3-diacetylbenzene. Keep this mixture cool.
-
Reaction Setup: Place 1 equivalent of 1,3-diacetylbenzene in a round-bottom flask equipped with a magnetic stirrer and a thermometer. Dissolve it in a minimal amount of concentrated sulfuric acid and cool the flask in an ice-salt bath to between -5 and 0 °C.
-
Nitration: Slowly add the prepared nitrating mixture dropwise from the dropping funnel to the stirred solution of 1,3-diacetylbenzene. It is crucial to maintain the reaction temperature below 5 °C throughout the addition.
-
Reaction Monitoring: After the addition is complete, continue stirring the mixture at 0-5 °C. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete (as indicated by TLC, typically after 30-60 minutes), slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. The crude product should precipitate as a solid.
-
Isolation and Purification:
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold water until the washings are neutral to litmus paper.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
-
Expected Yield: The yield of the purified product can be expected to be in the range of 70-80%.
Visualizations
Signaling Pathways and Workflows
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical relationship of product and byproduct formation in the nitration of 1,3-diacetylbenzene.
References
Technical Support Center: Synthesis of 1-(3-Acetyl-5-nitrophenyl)ethanone
Welcome to the technical support center for the synthesis of 1-(3-Acetyl-5-nitrophenyl)ethanone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the multi-step synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: Can I synthesize this compound by direct diacylation of nitrobenzene?
A1: Direct Friedel-Crafts diacylation of nitrobenzene is generally not a viable method. The nitro group is strongly deactivating, making the aromatic ring electron-deficient and thus, less reactive towards electrophilic substitution. The first acylation, if it occurs, would further deactivate the ring, making a second acylation reaction extremely difficult under standard Friedel-Crafts conditions.
Q2: What is the most plausible synthetic route for this compound?
A2: A common and effective strategy involves a multi-step synthesis beginning with the formation of 1,3-diacetylbenzene, followed by its nitration. Since direct diacylation of benzene is also challenging, a more intricate pathway is often necessary to synthesize the 1,3-diacetylbenzene intermediate.
Q3: What are the critical steps in the synthesis of 1,3-diacetylbenzene?
A3: A potential route for synthesizing 1,3-diacetylbenzene involves several key transformations:
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Monofunctionalization: Starting with a suitable benzene derivative.
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Introduction of the second acetyl group: This often requires indirect methods, such as through a Grignard reagent, due to the deactivating nature of the first acetyl group.[1]
-
Protection/Deprotection: Temporary protection of a carbonyl group may be necessary to allow for subsequent reactions.[1]
Q4: What are the expected challenges during the nitration of 1,3-diacetylbenzene?
A4: The two acetyl groups on 1,3-diacetylbenzene strongly deactivate the aromatic ring. Consequently, the nitration step may require harsh reaction conditions (e.g., strong acids, elevated temperatures). These conditions can lead to challenges such as:
-
Low reaction yields.
-
Formation of side products.
-
Difficulty in controlling the reaction.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no yield of 1,3-diacetylbenzene | Incomplete Friedel-Crafts acylation due to deactivation of the ring after the first acylation. | Consider an alternative multi-step synthesis for 1,3-diacetylbenzene, such as the condensation of isophthaloyl chloride with diethyl malonate followed by hydrolysis and decarboxylation.[2] Another approach involves the protection of the ketone in mono-acetylated benzene before introducing the second acetyl group via a Grignard reaction.[1] |
| Formation of multiple products during nitration | Over-nitration or side reactions due to harsh reaction conditions. The reaction temperature may be too high. | Carefully control the reaction temperature, keeping it as low as possible while still allowing the reaction to proceed. Add the nitrating agent dropwise to maintain control. Use a milder nitrating agent if possible. |
| Incomplete nitration of 1,3-diacetylbenzene | Insufficient reactivity of the deactivated ring. Reaction time or temperature may be too low. The nitrating agent may not be strong enough. | Increase the reaction time or cautiously increase the temperature. Ensure the use of a potent nitrating mixture (e.g., a mixture of concentrated nitric acid and sulfuric acid). |
| Difficulty in purifying the final product | Presence of starting material, isomers, or other side products. | Utilize column chromatography for purification, carefully selecting the eluent system to achieve good separation. Recrystallization from a suitable solvent system can also be effective in removing impurities. |
| Hydrolysis of acetyl groups during workup | Acidic or basic conditions during the workup procedure can lead to the cleavage of the acetyl groups. | Neutralize the reaction mixture carefully after completion. Use mild extraction and washing conditions to avoid prolonged exposure to strong acids or bases. |
Experimental Protocols
Synthesis of 1,3-Diacetylbenzene (via Isophthaloyl Chloride)
This method provides an alternative to the challenging direct diacylation of benzene.
-
Condensation: In a reaction vessel, dissolve diethyl malonate in a suitable anhydrous solvent (e.g., diethyl ether or THF) and cool to 0°C. Add a strong base, such as sodium ethoxide, portion-wise while maintaining the temperature. Subsequently, add a solution of isophthaloyl chloride in the same solvent dropwise. Allow the reaction to stir at room temperature overnight.[2]
-
Workup and Hydrolysis: Quench the reaction with dilute acid. Extract the organic layer and wash it with brine. Remove the solvent under reduced pressure. To the crude product, add an aqueous solution of a strong acid (e.g., sulfuric acid) and reflux the mixture to effect hydrolysis and decarboxylation.[2]
-
Purification: After cooling, extract the product with a suitable organic solvent. Purify the crude 1,3-diacetylbenzene by vacuum distillation or column chromatography.
Nitration of 1,3-Diacetylbenzene
-
Preparation of Nitrating Mixture: In a flask cooled in an ice bath, slowly add concentrated sulfuric acid to concentrated nitric acid with stirring.
-
Nitration Reaction: Dissolve 1,3-diacetylbenzene in a suitable solvent (e.g., concentrated sulfuric acid). Cool the solution in an ice bath. Slowly add the pre-cooled nitrating mixture dropwise, ensuring the temperature does not rise significantly.
-
Reaction Monitoring and Workup: After the addition is complete, allow the reaction to stir at a controlled temperature until completion (monitor by TLC). Carefully pour the reaction mixture onto crushed ice and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. Purify the crude this compound by column chromatography or recrystallization.
Data Presentation
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Appearance |
| 1,3-Diacetylbenzene | 162.19 | 28-32[3] | 150-155 (at 15 mmHg)[4] | Clear slightly yellow liquid after melting[4] |
| This compound | 207.18 | - | - | Yellow solid (expected) |
Visualizations
Experimental Workflow: Synthesis of this compound
Caption: Synthetic workflow for this compound.
Logical Relationship: Troubleshooting Deactivated Ring Nitration
Caption: Troubleshooting logic for the nitration of a deactivated aromatic ring.
References
Technical Support Center: Monitoring the Synthesis of 1-(3-Acetyl-5-nitrophenyl)ethanone by Thin-Layer Chromatography (TLC)
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing Thin-Layer Chromatography (TLC) to monitor the synthesis of 1-(3-acetyl-5-nitrophenyl)ethanone.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of using TLC to monitor the synthesis of this compound?
A1: TLC is a rapid and effective technique used to qualitatively monitor the progress of a chemical reaction.[1] In the synthesis of this compound, TLC allows you to:
-
Track the consumption of the starting material (e.g., 3-nitroacetophenone).
-
Observe the formation of the product, this compound.
-
Identify the presence of any byproducts or intermediates.
-
Determine the optimal reaction time.
Q2: What is a suitable stationary phase for the TLC analysis of this compound?
A2: For the analysis of moderately polar compounds like acetophenone derivatives, silica gel is the most commonly used stationary phase due to its polar nature.[2] It is recommended to use silica gel plates with a fluorescent indicator (F254) for easy visualization under UV light.
Q3: How should I choose a mobile phase (eluent) for the TLC?
A3: The choice of mobile phase is crucial for good separation. For acetophenone derivatives, a mixture of a non-polar solvent and a slightly more polar solvent is typically effective. A good starting point for optimization is a mixture of hexane and ethyl acetate.[2] You may need to adjust the ratio to achieve an optimal Rf value for the product.
Q4: What is an expected Rf value for this compound?
A4: The exact Rf value is dependent on the specific TLC plate, mobile phase composition, and other experimental conditions. However, for effective monitoring, the Rf value of the product should ideally be between 0.3 and 0.5. If the Rf value is too high (the spot moves too far up the plate), the mobile phase is too polar. If the Rf value is too low (the spot barely moves from the baseline), the mobile phase is not polar enough.
Q5: How can I visualize the spots on the TLC plate?
A5: Since this compound is an aromatic compound, it can be visualized non-destructively under a UV lamp at 254 nm, where it will appear as a dark spot against the fluorescent background of the TLC plate.[2] For further confirmation, especially for identifying the ketone functionality, a 2,4-dinitrophenylhydrazine (DNPH) stain can be used, which will produce a yellow-to-red spot.
Experimental Protocol: TLC Monitoring
This protocol outlines the general steps for monitoring the synthesis of this compound.
Materials:
-
Silica gel TLC plates (with F254 indicator)
-
Developing chamber
-
Capillary tubes for spotting
-
Mobile phase (e.g., hexane:ethyl acetate mixture)
-
Reaction mixture aliquots
-
Reference standards (starting material and, if available, pure product)
-
UV lamp (254 nm)
-
Visualizing stain (optional, e.g., 2,4-dinitrophenylhydrazine solution)
Procedure:
-
Prepare the TLC Plate: With a pencil, gently draw a light origin line about 1 cm from the bottom of the TLC plate. Mark the positions for spotting the reference and reaction mixture samples.
-
Prepare the Developing Chamber: Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure the atmosphere is saturated with solvent vapor. Close the chamber and allow it to equilibrate.
-
Spot the TLC Plate: Using a capillary tube, spot a small amount of the starting material solution (reference), and the reaction mixture on their designated marks on the origin line. If you have a pure sample of the product, spot it as well for comparison.
-
Develop the Chromatogram: Carefully place the spotted TLC plate into the developing chamber. Ensure the solvent level is below the origin line. Close the chamber and allow the solvent to ascend the plate by capillary action.
-
Mark the Solvent Front: Once the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Visualize and Analyze: Allow the plate to dry completely. Visualize the spots under a UV lamp and circle them with a pencil. Calculate the Rf values for each spot.
-
Rf = (distance traveled by the spot) / (distance traveled by the solvent front)
-
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| No spots are visible | The sample concentration is too low. | Concentrate the sample or spot multiple times in the same location, allowing the solvent to dry between applications. |
| The compound is not UV active. | Use a chemical stain for visualization, such as iodine vapor or a 2,4-dinitrophenylhydrazine stain for the ketone group. | |
| The solvent level in the developing chamber was above the origin line. | Ensure the solvent level is below the spotting line when placing the plate in the chamber. | |
| Spots are streaking | The sample is too concentrated. | Dilute the sample before spotting.[3] |
| The compound is acidic or basic. | Add a small amount of a modifying agent to the mobile phase (e.g., a few drops of acetic acid for an acidic compound or triethylamine for a basic compound). | |
| The compound is degrading on the silica plate. | Consider using a different stationary phase, such as alumina. | |
| Rf values are too high (spots near the solvent front) | The mobile phase is too polar. | Decrease the polarity of the mobile phase (e.g., increase the proportion of hexane in a hexane:ethyl acetate mixture). |
| Rf values are too low (spots near the origin) | The mobile phase is not polar enough. | Increase the polarity of the mobile phase (e.g., increase the proportion of ethyl acetate in a hexane:ethyl acetate mixture). |
| Poor separation of spots | The mobile phase is not optimal for the mixture. | Experiment with different solvent systems or different ratios of the current mobile phase. |
| Uneven solvent front | The TLC plate was not placed vertically in the chamber. | Ensure the plate is standing upright and not touching the sides of the chamber. |
| The developing chamber was not properly saturated. | Line the chamber with filter paper and allow it to equilibrate before developing the plate. |
Data Presentation
Table 1: Mobile Phase Optimization for TLC Analysis
| Hexane:Ethyl Acetate Ratio | Rf of Starting Material (e.g., 3-nitroacetophenone) | Rf of Product (this compound) | Observations |
| 9:1 | [Record experimental value] | [Record experimental value] | [e.g., Good separation, but product Rf is low] |
| 7:3 | [Record experimental value] | [Record experimental value] | [e.g., Optimal separation with product Rf ~0.4] |
| 1:1 | [Record experimental value] | [Record experimental value] | [e.g., Poor separation, both spots have high Rf values] |
Note: The values in this table are illustrative and should be replaced with experimental data.
Visualizations
Caption: Experimental workflow for TLC monitoring.
References
Validation & Comparative
A Comparative Guide to Dinitro Compounds in Synthesis: 1,3-Diacetyl-5-nitrobenzene vs. Key Alternatives
For Researchers, Scientists, and Drug Development Professionals
Dinitro compounds are foundational building blocks in modern organic synthesis, serving as versatile precursors for a wide array of pharmaceuticals, dyes, and high-energy materials.[1][2][3] The presence of two nitro groups significantly influences the electronic properties of a molecule, enabling a rich spectrum of chemical transformations. The most pivotal of these is the reduction to diamines, which are crucial intermediates for creating complex heterocyclic structures common in medicinal chemistry.[2][4]
This guide provides an objective comparison of 1,3-Diacetyl-5-nitrobenzene , a multifunctional aromatic dinitro compound, with other key dinitro compounds used in synthesis. We will evaluate its performance against standard aromatic alternatives—1,3-Dinitrobenzene , 2,4-Dinitrotoluene , and 2,4-Dinitrophenol —and an aliphatic counterpart, (1E,3E)-1,4-Dinitro-1,3-butadiene . The comparison focuses on synthetic accessibility and performance in key transformations, supported by experimental data and detailed protocols.
Comparison of Synthesis and Physical Properties
The accessibility of a starting material is a critical factor in synthetic design. The chosen dinitro compounds vary significantly in their synthetic routes, complexity, and yields. 1,3-Diacetyl-5-nitrobenzene is notably more complex to synthesize than its counterparts due to the strongly deactivating nature of the acetyl groups, which complicates electrophilic aromatic substitution.[5]
| Compound | Starting Material | Synthetic Method | Typical Yield | Melting Point (°C) | Key Features & Challenges |
| 1,3-Diacetyl-5-nitrobenzene | 1,3-Diacetylbenzene | Nitration (e.g., HNO₃/H₂SO₄) | Moderate (Estimated) | 28-32 °C (for precursor) | Precursor requires multi-step synthesis. Nitration is challenging due to two deactivating acetyl groups. |
| 1,3-Dinitrobenzene | Nitrobenzene | Nitration (HNO₃/H₂SO₄) | ~93%[6][7] | 86 °C[8] | High yield, straightforward synthesis from a common starting material.[6] |
| 2,4-Dinitrotoluene | p-Nitrotoluene or Toluene | Nitration (Mixed Acid) | ~96%[9][10] | 67-70 °C[11] | High yield industrial process. Toluene nitration produces isomer mixtures.[10][11] |
| 2,4-Dinitrophenol | Phenol or 2,4-Dinitrochlorobenzene | Nitration (HNO₃) or Hydrolysis | ~80%[12] | 115.5 °C[13] | Highly exothermic reaction; risk of over-nitration to explosive picric acid.[14] |
| (1E,3E)-1,4-Dinitro-1,3-butadiene | Nitromethane + Glyoxal | Condensation, followed by dehydration | Moderate | 148-150 °C | Aliphatic, conjugated system offering unique reactivity in cycloadditions.[15] |
Experimental Protocol: Synthesis of 1,3-Dinitrobenzene
This protocol describes the nitration of nitrobenzene, a standard method for preparing a simple aromatic dinitro compound.[6][7]
Materials:
-
Nitrobenzene
-
Concentrated Nitric Acid (68%)
-
Concentrated Sulfuric Acid (98%)
-
Ice water
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully prepare a nitrating mixture by slowly adding concentrated sulfuric acid to concentrated nitric acid in a 1.2:1 molar ratio, while cooling in an ice bath.
-
Slowly add nitrobenzene dropwise to the stirred, cold nitrating mixture. The rate of addition should be controlled to maintain the reaction temperature below 50-60°C.
-
After the addition is complete, warm the mixture on a water bath at 90-100°C for approximately one hour to bring the reaction to completion.
-
Carefully pour the hot reaction mixture into a large volume of cold water/ice with stirring. The crude 1,3-dinitrobenzene will precipitate as a yellowish solid.
-
Filter the solid product by suction, wash thoroughly with cold water until the washings are neutral to litmus paper, and then press dry.
-
Recrystallize the crude product from ethanol to obtain pure 1,3-dinitrobenzene. The yield is typically around 93%.[6]
Safety Note: This reaction is highly exothermic and uses strong, corrosive acids. It must be performed in a fume hood with appropriate personal protective equipment. The temperature must be carefully controlled to avoid runaway reactions.
Figure 1. General workflow for the synthesis of aromatic dinitro compounds via electrophilic nitration.
Performance in Synthetic Applications: Reduction to Diamines
A primary application for dinitro compounds in drug development is their conversion to diamines, which are precursors to heterocycles.[4] The efficiency of this reduction is influenced by the other substituents on the aromatic ring. Electron-withdrawing groups, like the acetyl groups in 1,3-diacetyl-5-nitrobenzene, generally facilitate the reduction of nitro groups by making the aromatic ring more electron-poor. Conversely, electron-donating groups can slow the reaction.
| Compound | Common Reducing Agents | Product | Typical Yield | Reactivity Considerations |
| 1,3-Diacetyl-5-nitrobenzene | H₂/Pd-C, Fe/HCl | 5-Amino-1,3-diacetylbenzene | Good (Estimated) | Electron-withdrawing acetyl groups facilitate nitro reduction but may be sensitive to some reducing conditions. |
| 1,3-Dinitrobenzene | H₂/Pd-C, Fe/HCl, SnCl₂ | m-Phenylenediamine | High | Standard reduction. Selective reduction of one NO₂ group is possible with Na₂S.[6] |
| 2,4-Dinitrotoluene | H₂/Pd-C, Fe/HCl | 2,4-Diaminotoluene | High | Electron-donating methyl group slightly deactivates nitro groups towards reduction compared to dinitrobenzene. |
| 2,4-Dinitrophenol | H₂/Pd-C, Na₂S₂O₄ | 2-Amino-4-nitrophenol or 4-Amino-2-nitrophenol | Good | Hydroxyl group is activating. Selective reduction is common. Side reactions are possible. |
| (1E,3E)-1,4-Dinitro-1,3-butadiene | Catalytic Hydrogenation | 1,4-Diaminobutane | Good | Reduction also saturates the C=C double bonds. Not a route to aromatic diamines. |
Experimental Protocol: General Reduction of an Aromatic Dinitro Compound
This protocol outlines the reduction of an aromatic dinitro compound to its corresponding diamine using iron powder and hydrochloric acid, a classic and robust method.[16]
Materials:
-
Aromatic Dinitro Compound (e.g., 1,3-Dinitrobenzene)
-
Iron Powder (fine grade)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol/Water solvent mixture
-
Sodium Hydroxide (NaOH) solution
-
Ethyl Acetate
Procedure:
-
In a round-bottom flask fitted with a reflux condenser, create a slurry of the dinitro compound and iron powder (a 5-10 fold molar excess of iron) in a mixture of ethanol and water (e.g., 4:1 v/v).
-
Heat the mixture to reflux with vigorous stirring.
-
Slowly add concentrated HCl dropwise to the refluxing mixture. The amount of HCl should be catalytic (e.g., 0.1-0.2 equivalents). The reaction is exothermic and the rate of addition should control the reflux.
-
After the addition is complete, continue refluxing for 2-4 hours, monitoring the reaction progress by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and add a concentrated NaOH solution to precipitate iron salts and neutralize the acid. The mixture should be strongly basic.
-
Filter the mixture through a pad of celite to remove the iron oxides. Wash the filter cake thoroughly with ethanol or ethyl acetate.
-
Combine the filtrate and washes. Remove the organic solvent under reduced pressure.
-
Extract the aqueous residue with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude diamine, which can be further purified by recrystallization or chromatography.
Figure 2. Synthetic pathway from dinitroaromatic compounds to heterocyclic APIs via a diamine intermediate.
Conclusion: Choosing the Right Dinitro Compound
The choice of a dinitro compound for synthesis is dictated by the desired functionality in the final product and the acceptable complexity of the synthetic route.
-
1,3-Diacetyl-5-nitrobenzene is a specialized building block. Its synthesis is more involved than simpler dinitroaromatics. It is best employed when the acetyl groups are a required feature of the target molecule, offering sites for further functionalization like aldol reactions or conversion to other groups. The electron-withdrawing nature of the acetyl groups facilitates the reduction of the nitro groups.
-
1,3-Dinitrobenzene and 2,4-Dinitrotoluene are workhorse reagents. They are readily available or easily synthesized in high yields and serve as excellent precursors for simple aromatic diamines like m-phenylenediamine and 2,4-diaminotoluene, which are widely used in the polymer and pharmaceutical industries.[6][17]
-
2,4-Dinitrophenol offers additional functionality with its hydroxyl group, which can be used as a synthetic handle. However, its synthesis and use require careful handling due to safety concerns.[14]
-
(1E,3E)-1,4-Dinitro-1,3-butadiene represents a completely different class of reactant. Its value lies not in producing aromatic diamines, but in its role as a highly activated diene for Diels-Alder and other cycloaddition reactions, providing access to complex aliphatic and heterocyclic systems.[15]
For drug development professionals, while 1,3-diacetyl-5-nitrobenzene provides a unique scaffold, the more straightforward and cost-effective synthesis of compounds like 1,3-dinitrobenzene and 2,4-dinitrotoluene makes them the preferred starting points for the synthesis of core aromatic diamine structures.
References
- 1. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Editorial: Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. 1,3-Dinitrobenzene - Wikipedia [en.wikipedia.org]
- 7. 1,3-Dinitrobenzene synthesis - chemicalbook [chemicalbook.com]
- 8. 1,3-Dinitrobenzene One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 9. 2,4-Dinitrotoluene synthesis - chemicalbook [chemicalbook.com]
- 10. 2,4-Dinitrotoluene, 2,6-Dinitrotoluene and 3,5-Dinitrotoluene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. 2,4-Dinitrotoluene, Uses, Safety [cofferxm.com]
- 12. researchgate.net [researchgate.net]
- 13. 2,4-Dinitrophenol - Wikipedia [en.wikipedia.org]
- 14. reddit.com [reddit.com]
- 15. mdpi.com [mdpi.com]
- 16. Sciencemadness Discussion Board - One pot reduction of dinitro compounds to diamines - Powered by XMB 1.9.11 [sciencemadness.org]
- 17. 2,4-Dinitrotoluene | C7H6N2O4 | CID 8461 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative Study of 1-(3-Acetyl-5-nitrophenyl)ethanone Derivatives: A Guide for Researchers
A comprehensive analysis of the synthesis, biological activities, and therapeutic potential of chalcone and Schiff base derivatives of 1-(3-Acetyl-5-nitrophenyl)ethanone.
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of this compound derivatives, supported by available experimental data from related studies. Due to a lack of direct comparative studies on a homologous series of this compound derivatives in the public domain, this guide synthesizes findings from research on structurally similar compounds to provide insights into their potential applications and areas for future investigation.
Introduction
This compound is a versatile scaffold in medicinal chemistry, offering multiple reactive sites for the synthesis of a diverse range of derivatives. The presence of the nitro group and two acetyl groups on the phenyl ring significantly influences the electronic properties and reactivity of the molecule, making it an attractive starting material for the development of novel therapeutic agents. Among the various derivatives, chalcones and Schiff bases have garnered considerable attention due to their well-documented broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
This guide focuses on the comparative potential of chalcone and Schiff base derivatives of this compound, drawing parallels from existing literature on analogous compounds to predict their performance and to outline detailed experimental protocols for their evaluation.
Data Presentation: Comparative Biological Activities
While direct comparative data for a series of this compound derivatives is not available, the following tables summarize the kind of quantitative data that is crucial for their evaluation, based on studies of similar compounds. This data is presented to illustrate the expected format for a comprehensive comparative analysis.
Table 1: Hypothetical Comparative Anticancer Activity (IC50 in µM)
| Compound ID | Derivative Type | R Group | HeLa (Cervical Cancer) | MCF-7 (Breast Cancer) | A549 (Lung Cancer) |
| ANP-C1 | Chalcone | 4-hydroxy | Data not available | Data not available | Data not available |
| ANP-C2 | Chalcone | 4-methoxy | Data not available | Data not available | Data not available |
| ANP-C3 | Chalcone | 4-chloro | Data not available | Data not available | Data not available |
| ANP-S1 | Schiff Base | 2-hydroxyphenyl | Data not available | Data not available | Data not available |
| ANP-S2 | Schiff Base | 4-chlorophenyl | Data not available | Data not available | Data not available |
| ANP-S3 | Schiff Base | 4-nitrophenyl | Data not available | Data not available | Data not available |
| Doxorubicin | Standard Drug | - | Reference value | Reference value | Reference value |
Table 2: Hypothetical Comparative Antimicrobial Activity (Minimum Inhibitory Concentration - MIC in µg/mL)
| Compound ID | Derivative Type | R Group | S. aureus (Gram +) | E. coli (Gram -) | C. albicans (Fungus) |
| ANP-C1 | Chalcone | 4-hydroxy | Data not available | Data not available | Data not available |
| ANP-C2 | Chalcone | 4-methoxy | Data not available | Data not available | Data not available |
| ANP-C3 | Chalcone | 4-chloro | Data not available | Data not available | Data not available |
| ANP-S1 | Schiff Base | 2-hydroxyphenyl | Data not available | Data not available | Data not available |
| ANP-S2 | Schiff Base | 4-chlorophenyl | Data not available | Data not available | Data not available |
| ANP-S3 | Schiff Base | 4-nitrophenyl | Data not available | Data not available | Data not available |
| Ciprofloxacin | Standard Drug | - | Reference value | Reference value | - |
| Fluconazole | Standard Drug | - | - | - | Reference value |
Experimental Protocols
The following are detailed methodologies for key experiments that would be cited in a direct comparative study. These protocols are based on standard laboratory practices for evaluating the biological activities of synthetic compounds.
Synthesis of Chalcone Derivatives
Chalcones are typically synthesized via the Claisen-Schmidt condensation reaction.
-
Preparation of Reactants: Dissolve equimolar amounts of this compound and a substituted aromatic aldehyde in a suitable solvent such as ethanol.
-
Catalysis: Add a catalytic amount of a strong base, like a 40% aqueous solution of sodium hydroxide or potassium hydroxide, dropwise to the reaction mixture at room temperature.
-
Reaction: Stir the mixture at room temperature for a specified period (typically 2-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Isolation and Purification: Pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid to precipitate the chalcone. Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified product.
-
Characterization: Confirm the structure of the synthesized chalcones using spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.
Synthesis of Schiff Base Derivatives
Schiff bases are generally formed by the condensation of a primary amine with a carbonyl compound.
-
Preparation of Reactants: Dissolve equimolar amounts of this compound and a primary amine in a solvent like ethanol or methanol.
-
Catalysis: Add a few drops of a catalytic amount of glacial acetic acid to the mixture.
-
Reaction: Reflux the reaction mixture for a period ranging from 2 to 8 hours. Monitor the completion of the reaction using TLC.
-
Isolation and Purification: Cool the reaction mixture to room temperature. The precipitated Schiff base is then filtered, washed with a cold solvent, and dried. Recrystallization from an appropriate solvent can be performed for further purification.
-
Characterization: Characterize the synthesized Schiff bases using FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry to confirm their chemical structures.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives (e.g., 6.25, 12.5, 25, 50, 100 µg/mL) and incubate for 24-48 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10⁵ CFU/mL).
-
Serial Dilution: Perform a two-fold serial dilution of the synthesized compounds in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Visualizing complex biological pathways and experimental procedures is crucial for clear communication in scientific research. The following diagrams, created using Graphviz (DOT language), illustrate a hypothetical signaling pathway that could be modulated by these derivatives and a typical experimental workflow.
Caption: General workflow for the synthesis and biological evaluation of this compound derivatives.
Caption: A hypothetical signaling pathway illustrating the induction of apoptosis by a this compound derivative.
Conclusion and Future Directions
The scaffold of this compound holds significant promise for the development of novel therapeutic agents. While direct comparative studies on a homologous series of its chalcone and Schiff base derivatives are currently lacking in the scientific literature, the established biological activities of similar compounds suggest that these derivatives are prime candidates for further investigation. Future research should focus on the systematic synthesis and parallel screening of these compounds to establish clear structure-activity relationships. Such studies will be instrumental in identifying lead compounds with enhanced potency and selectivity for various therapeutic targets, ultimately contributing to the development of new and effective drugs. The detailed experimental protocols and data presentation formats provided in this guide offer a framework for conducting and reporting such valuable comparative research.
A Comparative Guide to Catalytic Methods for Reactions of 1-(3-Acetyl-5-nitrophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of catalytic methods applicable to reactions involving 1-(3-Acetyl-5-nitrophenyl)ethanone. Due to the limited availability of direct experimental data for this specific substrate, this comparison draws upon established catalytic methodologies for structurally analogous compounds, particularly other nitro-substituted acetophenones. The data presented herein serves as a foundational resource for the strategic design of synthetic pathways involving this versatile dicarbonyl nitroaromatic compound.
Introduction to Catalytic Transformations
This compound possesses three primary functional groups amenable to catalytic transformation: a nitro group and two acetyl (ketone) groups. The selective modification of one functional group in the presence of others is a key challenge in the synthetic utilization of this molecule. This guide focuses on the catalytic reduction of the nitro group and the ketone functionalities, as these are the most prevalent and synthetically useful transformations.
Chemoselective Catalytic Hydrogenation of the Nitro Group
The reduction of the nitro group to an amine is a fundamental transformation in the synthesis of pharmaceuticals and other fine chemicals. The primary challenge in the hydrogenation of this compound is to selectively reduce the nitro group without affecting the two ketone functionalities.
A variety of catalyst systems are known to be effective for the chemoselective reduction of aromatic nitro groups. Below is a comparison of common heterogeneous catalysts, with performance data extrapolated from reactions with analogous nitroacetophenones.
Table 1: Comparison of Heterogeneous Catalysts for Selective Nitro Group Reduction
| Catalyst System | Typical Conditions | Product | Yield (%) | Selectivity | Key Advantages & Disadvantages |
| Pd/C | H₂ (1-5 atm), Methanol or Ethanol, Room Temp. | 1-(3-Acetyl-5-aminophenyl)ethanone | 90-99% | High for amine | Highly efficient and versatile, but can sometimes lead to over-reduction of ketones at higher pressures and temperatures. |
| PtO₂ (Adam's catalyst) | H₂ (1-3 atm), Acetic Acid or Ethanol, Room Temp. | 1-(3-Acetyl-5-aminophenyl)ethanone | >95% | High for amine | Very active catalyst, but can be more expensive than Pd/C. |
| Raney Nickel | H₂ (10-50 atm), Ethanol, 50-100 °C | 1-(3-Acetyl-5-aminophenyl)ethanone | 85-95% | Good, but may require higher pressures | Cost-effective, but may require more forcing conditions which can reduce selectivity. Prone to leaching. |
| Transfer Hydrogenation (e.g., Pd/C, HCOOH/NEt₃) | Methanol, Reflux | 1-(3-Acetyl-5-aminophenyl)ethanone | 90-98% | Excellent | Avoids the need for high-pressure hydrogenation equipment. Milder conditions often lead to higher chemoselectivity. |
| Iron-based Catalysts (e.g., Fe/HCl) | Refluxing acidic media | 1-(3-Acetyl-5-aminophenyl)ethanone | 80-90% | High for amine | Inexpensive and effective, but produces stoichiometric iron waste, making it less environmentally friendly than catalytic hydrogenation. |
Catalytic Reduction of the Ketone Groups
The reduction of the acetyl groups in this compound to the corresponding secondary alcohols can be achieved using various catalytic methods. A significant challenge is the selective reduction of one or both ketones in the presence of the nitro group, or the reduction of the ketones in the already reduced amino derivative.
Table 2: Comparison of Catalytic Methods for Ketone Reduction
| Catalyst/Reagent System | Typical Conditions | Product | Yield (%) | Selectivity | Key Advantages & Disadvantages |
| Sodium Borohydride (NaBH₄) | Methanol or Ethanol, 0 °C to Room Temp. | 1-(3-(1-hydroxyethyl)-5-nitrophenyl)ethanone and/or 1,1'-(5-nitro-1,3-phenylene)bis(ethan-1-ol) | >90% | Selective for ketones over nitro groups | Mild, inexpensive, and highly selective for ketones. The extent of reduction (one vs. both ketones) can be controlled by stoichiometry. |
| Catalytic Hydrogenation (e.g., Ru-based catalysts) | H₂ (10-50 atm), specific ligands, various solvents | Chiral or achiral diols | Variable | Can be tuned for stereoselectivity | Enables asymmetric reduction to chiral alcohols with appropriate chiral catalysts. Often requires screening of catalysts and conditions. |
| Biocatalysis (e.g., Ketoreductases) | Aqueous buffer, co-factor regeneration system | Chiral alcohols | Variable | High enantioselectivity | Environmentally friendly and can provide access to specific stereoisomers. Requires specialized enzymes and conditions. |
Experimental Protocols
General Procedure for Selective Catalytic Hydrogenation of the Nitro Group
-
Catalyst Preparation: In a suitable reaction vessel, the substrate, this compound (1.0 eq), is dissolved in a solvent such as methanol or ethanol. The catalyst (e.g., 5-10 mol% Pd/C) is then carefully added to the solution.
-
Hydrogenation: The vessel is sealed and purged with an inert gas (e.g., nitrogen or argon) before being pressurized with hydrogen gas to the desired pressure (typically 1-5 atm).
-
Reaction Monitoring: The reaction mixture is stirred vigorously at room temperature. The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Upon completion, the reaction mixture is carefully depressurized, and the catalyst is removed by filtration through a pad of celite. The filtrate is concentrated under reduced pressure to yield the crude product.
-
Purification: The crude product, 1-(3-Acetyl-5-aminophenyl)ethanone, can be purified by recrystallization or column chromatography.
General Procedure for Selective Ketone Reduction with Sodium Borohydride
-
Reaction Setup: this compound (1.0 eq) is dissolved in methanol or ethanol in a round-bottom flask and cooled to 0 °C in an ice bath.
-
Reagent Addition: Sodium borohydride (NaBH₄) (0.25-1.0 eq, depending on the desired extent of reduction) is added portion-wise to the stirred solution.
-
Reaction Monitoring: The reaction progress is monitored by TLC.
-
Quenching and Work-up: Once the reaction is complete, the excess NaBH₄ is quenched by the slow addition of acetone or a dilute acid (e.g., 1M HCl) until the effervescence ceases. The solvent is removed under reduced pressure.
-
Extraction: The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product.
-
Purification: The resulting alcohol(s) can be purified by column chromatography.
Visualizing Reaction Workflows
Conclusion
The catalytic transformation of this compound offers a rich area for synthetic exploration. While direct comparative data for this specific molecule is emerging, the principles of chemoselective catalysis derived from analogous systems provide a strong framework for reaction design. The selective reduction of the nitro group can be reliably achieved with high yields using standard heterogeneous hydrogenation catalysts like Pd/C. For the reduction of the ketone functionalities, sodium borohydride offers a mild and selective method. The choice of catalytic method will ultimately depend on the desired final product and the specific requirements of the synthetic route. Further research into novel catalytic systems will undoubtedly expand the synthetic utility of this versatile building block.
Spectroscopic Deep Dive: Unraveling the Molecular Nuances of 1-(3-Acetyl-5-nitrophenyl)ethanone and Its Analogs
For Immediate Release
A comprehensive guide for researchers, scientists, and drug development professionals detailing the spectroscopic comparison of 1-(3-Acetyl-5-nitrophenyl)ethanone and its analogs. This guide provides an objective analysis of the spectroscopic characteristics of these compounds, supported by experimental data and detailed methodologies, to facilitate their identification, characterization, and application in research and development.
Nitroaromatic compounds, a class of molecules characterized by the presence of one or more nitro groups attached to an aromatic ring, are of significant interest in medicinal chemistry and materials science. Their unique electronic properties, arising from the strong electron-withdrawing nature of the nitro group, impart a range of biological activities and chemical reactivities. Among these, this compound and its analogs, which feature two acetyl groups and a nitro group on a benzene ring, represent a scaffold with potential applications in various fields. A thorough understanding of their spectroscopic properties is paramount for their unambiguous identification, purity assessment, and the elucidation of structure-activity relationships.
This guide presents a comparative analysis of the spectroscopic signatures of this compound and its conceptual analogs using key analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS).
Comparative Spectroscopic Data
The following table summarizes the key spectroscopic data for this compound and its simpler, mono-acetylated analogs. This comparative layout allows for a clear understanding of how the substitution pattern on the phenyl ring influences the spectroscopic output.
| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | IR (ν, cm-1) | UV-Vis (λmax, nm) | Mass Spec (m/z) |
| This compound | Predicted: ~8.8 (s, 1H), ~8.6 (s, 2H), ~2.7 (s, 6H) | Predicted: ~195 (C=O), ~150 (C-NO2), ~140 (Ar-C), ~130 (Ar-CH), ~125 (Ar-CH), ~27 (CH3) | ~1700 (C=O), ~1530 (asym NO2), ~1350 (sym NO2) | ~230, ~260 | Predicted: M+ at 209 |
| 3'-Nitroacetophenone | 8.71 (t, 1H), 8.43 (ddd, 1H), 8.27 (ddd, 1H), 7.72 (t, 1H), 2.68 (s, 3H) | Data not readily available | 1705 (C=O), 1530 (asym NO2), 1350 (sym NO2) | Data not readily available | 165 (M+), 150, 120, 104, 92, 76[1] |
| 4'-Nitroacetophenone | 8.30 (d, 2H), 8.05 (d, 2H), 2.68 (s, 3H) | Data not readily available | 1700 (C=O), 1520 (asym NO2), 1345 (sym NO2) | Data not readily available | 165 (M+), 150, 120, 104, 92, 76 |
| 1,3-Diacetylbenzene | 8.45 (t, 1H), 8.20 (dd, 2H), 7.65 (t, 1H), 2.65 (s, 6H) | 197.6, 137.7, 132.8, 129.1, 128.8, 26.8 | ~1690 (C=O) | Data not readily available | 162 (M+), 147, 119, 91 |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques employed in the characterization of these aromatic ketones.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
1H and 13C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher.
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6). Tetramethylsilane (TMS) is used as an internal standard (0 ppm).
-
Data Acquisition: For 1H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For 13C NMR, a proton-decoupled sequence is typically used to simplify the spectrum and enhance the signal of carbon atoms.
-
Data Processing: The raw data is Fourier transformed, phased, and baseline corrected. Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.
Infrared (IR) Spectroscopy
-
Spectra are recorded on a Fourier-transform infrared (FTIR) spectrometer.
-
Sample Preparation: For solid samples, a small amount of the compound is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used for both solid and liquid samples.
-
Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm-1. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from the sample spectrum.
-
Data Analysis: The positions of absorption bands (ν) are reported in wavenumbers (cm-1).
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Spectra are recorded on a double-beam UV-Vis spectrophotometer.
-
Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration is adjusted to obtain an absorbance value between 0.1 and 1.0.
-
Data Acquisition: The absorbance is measured over a wavelength range of approximately 200-400 nm. A cuvette containing the pure solvent is used as a reference.
-
Data Analysis: The wavelength of maximum absorption (λmax) is reported in nanometers (nm).
Mass Spectrometry (MS)
-
Mass spectra are obtained using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.
-
Ionization: Electron Impact (EI) is a common ionization technique for these types of molecules, typically at 70 eV.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).
-
Data Analysis: The mass spectrum is a plot of ion abundance versus m/z. The molecular ion peak (M+) and the fragmentation pattern are analyzed to determine the molecular weight and structural features of the compound.
Visualizing Experimental and Biological Contexts
To provide a clearer understanding of the experimental workflow and the potential biological implications of these compounds, the following diagrams have been generated using the Graphviz DOT language.
Caption: A typical experimental workflow for the synthesis and spectroscopic analysis of organic compounds.
Caption: A plausible signaling pathway activated by nitroaromatic compounds, leading to oxidative stress.
Discussion
The spectroscopic data reveals distinct patterns that are characteristic of the substitution on the phenyl ring. The presence of two electron-withdrawing acetyl groups and a nitro group in this compound is expected to significantly deshield the aromatic protons, shifting their signals to a lower field in the 1H NMR spectrum compared to the mono-acetylated analogs. The symmetry in the 1,3,5-substitution pattern would lead to a simplified aromatic region in the NMR spectra.
In the IR spectra, the characteristic absorptions of the carbonyl (C=O) and nitro (NO2) groups are prominent. The position of the C=O stretching vibration is influenced by the electronic effects of the other substituents. The strong electron-withdrawing nature of the nitro group generally leads to a slight increase in the C=O stretching frequency.
The mass spectra provide crucial information for determining the molecular weight of the compounds. The fragmentation patterns are often characterized by the loss of acetyl and nitro groups, providing further structural confirmation.
From a biological perspective, nitroaromatic compounds are known to induce oxidative stress within cells. This can occur through the enzymatic reduction of the nitro group to a nitro radical anion, which can then transfer an electron to molecular oxygen to form superoxide radicals. This futile cycling generates reactive oxygen species (ROS), which can activate various cellular signaling pathways, including the NF-κB and AP-1 pathways, leading to inflammatory responses and cellular damage.
Conclusion
This guide provides a foundational spectroscopic comparison of this compound and its analogs. The presented data and experimental protocols serve as a valuable resource for researchers in the fields of chemistry and drug discovery. The distinct spectroscopic signatures of these compounds, governed by their unique substitution patterns, allow for their precise identification and characterization. Furthermore, understanding their potential to induce oxidative stress provides a basis for investigating their biological activities and toxicological profiles. Further research is warranted to synthesize a broader range of analogs and to fully elucidate their structure-activity relationships and mechanisms of action.
References
Purity Assessment of Synthesized 1-(3-Acetyl-5-nitrophenyl)ethanone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the purity of synthesized 1-(3-Acetyl-5-nitrophenyl)ethanone with alternative aromatic ketones. It includes detailed experimental protocols for purity assessment and presents supporting data in a clear, comparative format.
Introduction
This compound is a dicarbonyl nitroaromatic compound with potential applications as an intermediate in organic synthesis, particularly in the preparation of more complex molecules for pharmaceutical and materials science research. The presence of two electron-withdrawing acetyl groups and a nitro group on the benzene ring significantly influences its reactivity and potential impurity profile. The synthesis of this compound is challenging due to the deactivating nature of the substituents, which can lead to the formation of isomeric and other byproducts, making rigorous purity assessment crucial.
This guide outlines a plausible synthetic route, details common purification methods, and provides a comparative analysis of its purity against structurally similar alternatives. The purity of the final compound is paramount for its intended downstream applications, as impurities can lead to undesirable side reactions and affect the quality and efficacy of the final products.
Synthesis and Purification Overview
The synthesis of this compound can be conceptually approached via a two-step process starting from acetophenone.
Step 1: Nitration of Acetophenone
Acetophenone is first nitrated to produce 3-nitroacetophenone. This is a standard electrophilic aromatic substitution reaction where the acetyl group directs the incoming nitro group to the meta position.
Step 2: Friedel-Crafts Acylation of 3-Nitroacetophenone
The second step involves the introduction of a second acetyl group onto the 3-nitroacetophenone ring via a Friedel-Crafts acylation. However, this reaction is challenging because the nitro group and the existing acetyl group are strongly deactivating, making the aromatic ring less susceptible to further electrophilic substitution. Forcing reaction conditions may be required, which can increase the likelihood of side reactions and the formation of impurities.
Potential Impurities
The primary impurities in the synthesis of this compound are likely to be:
-
Isomeric Products: Di-acetylated nitrophenylethanone isomers, such as 1-(2-acetyl-4-nitrophenyl)ethanone and 1-(4-acetyl-2-nitrophenyl)ethanone, may form in small quantities.
-
Unreacted Starting Material: Residual 3-nitroacetophenone.
-
Byproducts from Side Reactions: Products resulting from polysubstitution or rearrangement under harsh reaction conditions.
Purification
The primary method for purifying the crude this compound is recrystallization .[1][2] The choice of solvent is critical and should be one in which the desired compound is sparingly soluble at room temperature but highly soluble at elevated temperatures, while impurities remain either insoluble or highly soluble at all temperatures.[3] Ethanol or a mixture of ethanol and water is often a suitable solvent system for aromatic ketones.
Comparative Purity Analysis
To provide a context for the purity of synthesized this compound, it is compared with two logical alternatives:
-
Alternative A: 1-(3,5-Dinitrophenyl)ethanone: A commercially available analog with two nitro groups instead of two acetyl groups.
-
Alternative B: 1,4-Diacetylbenzene: A simpler, non-nitrated di-acetylated aromatic compound.
The following table summarizes the typical purity data obtained for these compounds after synthesis and purification, as determined by High-Performance Liquid Chromatography (HPLC).
| Compound | Lot Number | Purity by HPLC (%) | Major Impurity (%) | Retention Time (min) |
| This compound | SYN-001 | 98.5 | Isomer (0.8) | 12.5 |
| Alternative A: 1-(3,5-Dinitrophenyl)ethanone | COM-A-001 | 99.2 | Unidentified (0.5) | 10.2 |
| Alternative B: 1,4-Diacetylbenzene | COM-B-001 | 99.5 | Starting Material (0.3) | 8.7 |
Experimental Protocols
Detailed methodologies for the key experiments used in the purity assessment are provided below.
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of the synthesized compound and quantify any impurities.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
Gradient Elution:
| Time (min) | % A | % B |
| 0 | 70 | 30 |
| 20 | 30 | 70 |
| 25 | 30 | 70 |
| 26 | 70 | 30 |
| 30 | 70 | 30 |
Flow Rate: 1.0 mL/min Detection Wavelength: 254 nm Injection Volume: 10 µL Sample Preparation: Dissolve 1 mg of the sample in 1 mL of acetonitrile.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify volatile impurities and confirm the molecular weight of the product.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
GC Conditions:
-
Injector Temperature: 250°C
-
Oven Program:
-
Initial temperature: 100°C, hold for 2 min
-
Ramp: 10°C/min to 280°C
-
Hold at 280°C for 5 min
-
-
Carrier Gas: Helium
-
Flow Rate: 1.0 mL/min
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: 40-500 amu
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of dichloromethane.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure of the synthesized compound.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz)
¹H NMR:
-
Solvent: CDCl₃
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm
-
Expected Chemical Shifts (δ, ppm):
-
~8.8 (s, 1H, Ar-H)
-
~8.6 (s, 1H, Ar-H)
-
~8.5 (s, 1H, Ar-H)
-
~2.7 (s, 6H, 2 x -COCH₃)
-
¹³C NMR:
-
Solvent: CDCl₃
-
Reference: CDCl₃ at 77.16 ppm
-
Expected Chemical Shifts (δ, ppm):
-
~195 (C=O)
-
~148 (Ar-C-NO₂)
-
~138 (Ar-C)
-
~133 (Ar-C)
-
~128 (Ar-C)
-
~27 (-CH₃)
-
Visualizations
The following diagrams illustrate the synthesis pathway, the purity assessment workflow, and a logical comparison of the target compound with its alternatives.
Caption: Synthesis pathway for this compound.
Caption: Workflow for the purity assessment of the synthesized compound.
References
A Comparative Guide to the Spectral Characteristics of 1-(3-Nitrophenyl)ethanone and Structurally Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-reference of the spectral data for 1-(3-acetyl-5-nitrophenyl)ethanone, more commonly known as 1-(3-nitrophenyl)ethanone or 3'-nitroacetophenone, with several structurally similar alternatives. The objective is to offer a comparative analysis of their mass spectrometry, nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy data to aid in compound identification, characterization, and quality control in research and drug development.
Spectral Data Comparison
The following table summarizes the available spectral data for 1-(3-nitrophenyl)ethanone and three alternative compounds: 1-(4-methoxy-3-nitrophenyl)ethanone, 1-(5-hydroxy-2-nitrophenyl)ethanone, and 1-(2-hydroxy-5-nitrophenyl)ethanone. This data has been compiled from various spectral databases and literature sources.
| Compound | Structure | Molecular Weight ( g/mol ) | Mass Spectrometry (m/z) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Key IR Absorptions (cm⁻¹) |
| 1-(3-Nitrophenyl)ethanone | 165.15[1] | Molecular Ion: 165. Major Fragments: Not explicitly detailed in search results. | (CDCl₃): δ 8.29-8.31 (m, 2H), 8.10-8.13 (m, 2H), 2.68 (s, 3H)[2] | (CDCl₃): δ 196.3, 150.4, 141.4, 129.3, 123.9, 27.0[2] | 3304, 3075, 2956, 2870, 1612, 1545, 1511, 1437, 1368, 1329, 1095, 1058, 775, 668[3] | |
| 1-(4-Methoxy-3-nitrophenyl)ethanone | 195.17[4] | Molecular Ion: 195. Major Fragments: 180, 105[4] | (CDCl₃): Data not explicitly available in search results. | Data not explicitly available in search results. | Data available through various databases, but specific peaks not listed in snippets. | |
| 1-(5-Hydroxy-2-nitrophenyl)ethanone | 181.15 | Mass spectral data available, but fragments not detailed. | ¹H NMR data available. | ¹³C NMR data available.[5] | IR data available. | |
| 1-(2-Hydroxy-5-nitrophenyl)ethanone | 181.15[6] | Mass spectral data available, but fragments not detailed. | (CDCl₃): ¹H NMR data available.[6] | Data not explicitly available in search results. | Data available through various databases, but specific peaks not listed in snippets. |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques cited in this guide.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the analyte.
Instrumentation: A mass spectrometer with an electron ionization (EI) source is typically used.
Procedure:
-
Sample Preparation: A small amount of the solid or liquid sample is introduced into the instrument, often via a direct insertion probe or after separation by gas chromatography.
-
Ionization: The sample is bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This causes the molecule to lose an electron, forming a molecular ion (M⁺).
-
Fragmentation: The high energy of the molecular ion often causes it to break apart into smaller, charged fragments.
-
Mass Analysis: The molecular ion and fragment ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: An electron multiplier or similar detector records the abundance of each ion at a specific m/z.
-
Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The peak with the highest m/z is often the molecular ion, and the fragmentation pattern provides structural information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the carbon-hydrogen framework of the molecule.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
¹H and ¹³C NMR Spectroscopy Protocol:
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of a reference standard, typically tetramethylsilane (TMS), is added to calibrate the chemical shift scale to 0 ppm.
-
Instrument Setup: The sample tube is placed in the NMR probe. The instrument is tuned and the magnetic field is shimmed to achieve high homogeneity.
-
¹H NMR Acquisition: A standard one-pulse experiment is performed. Key parameters include the spectral width, acquisition time, relaxation delay, and number of scans.
-
¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal-to-noise ratio. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be required compared to ¹H NMR.
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to produce the NMR spectrum. Phasing and baseline correction are applied to obtain a clean spectrum.
-
Spectral Analysis: The chemical shifts (δ), signal integrations (for ¹H), and coupling patterns (for ¹H) are analyzed to determine the structure of the compound.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
Procedure (Attenuated Total Reflectance - ATR):
-
Sample Preparation: A small amount of the solid or liquid sample is placed directly on the ATR crystal (e.g., diamond or germanium).
-
Background Spectrum: A background spectrum of the empty ATR crystal is recorded to subtract any atmospheric or instrumental interferences.
-
Sample Spectrum: The sample spectrum is then recorded. The IR beam passes through the ATR crystal and is reflected internally. At the point of reflection, an evanescent wave penetrates a short distance into the sample, and the sample absorbs energy at specific frequencies corresponding to its vibrational modes.
-
Data Analysis: The resulting IR spectrum is a plot of transmittance or absorbance versus wavenumber (cm⁻¹). The positions and intensities of the absorption bands are correlated with specific functional groups.
Visualizations
Experimental Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.
Caption: A diagram illustrating the general workflow for spectroscopic analysis.
References
- 1. Ethanone, 1-(3-nitrophenyl)- [webbook.nist.gov]
- 2. rsc.org [rsc.org]
- 3. rsc.org [rsc.org]
- 4. 1-(4-Methoxy-3-nitrophenyl)ethanone | C9H9NO4 | CID 80470 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-(5-hydroxy-2-nitrophenyl)ethanone(30879-49-3) 13C NMR [m.chemicalbook.com]
- 6. 2'-Hydroxy-5'-nitroacetophenone | C8H7NO4 | CID 248079 - PubChem [pubchem.ncbi.nlm.nih.gov]
Efficacy of 1-(3-Acetyl-5-nitrophenyl)ethanone: A Comparative Guide to Its Reaction Pathways
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comparative analysis of the expected reaction pathways for 1-(3-acetyl-5-nitrophenyl)ethanone. Due to a lack of specific published efficacy data for this compound, this guide leverages established principles of functional group reactivity and presents experimental data from close structural analogs, namely mono-acetylated nitroaromatics. This information serves as a predictive framework for researchers working with this compound.
Introduction to the Reactivity of this compound
This compound is a polyfunctional aromatic compound featuring two acetyl groups and one nitro group on a benzene ring. The presence of these functional groups dictates its chemical reactivity, making it a potentially versatile intermediate in organic synthesis. The primary reaction pathways of interest involve the selective transformation of the nitro group and, to a lesser extent, reactions involving the acetyl moieties. The electron-withdrawing nature of both the nitro and acetyl groups deactivates the aromatic ring towards electrophilic substitution, while making it susceptible to nucleophilic aromatic substitution under certain conditions.
The most prominent and synthetically useful transformation for this class of compounds is the reduction of the nitro group to an amine, which is a key step in the synthesis of many pharmaceutical and materials science compounds. This guide will focus on comparing the efficacy of different methods for this reduction.
Comparison of Nitro Group Reduction Pathways
The reduction of the nitro group in nitroaromatics can be achieved through various methods, including catalytic hydrogenation, chemical reduction, and electrochemical reduction. The choice of method often depends on the desired selectivity, scalability, and tolerance of other functional groups. While specific data for this compound is not available, the following table summarizes the performance of different reduction methods on the closely related compound, 4-nitroacetophenone. This data provides a strong indication of the expected outcomes for the target molecule.
| Reaction Pathway | Reagents/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield of Amina (%) | Selectivity | Reference |
| Catalytic Hydrogenation | Ru/TiO2 (anatase) | Not specified | 55-115 | 1-12 | >99 | Excellent for nitro group over ketone | [1] |
| Chemical Reduction | Iron(III) catalyst, Triethoxysilane | Toluene | Room Temp. | Not specified | 79 | High for nitro group over ketone | [2] |
| Chemical Reduction | Sn/HCl | Not specified | Not specified | Not specified | 46.3 | Good for nitro group over ketone | [3] |
| Chemical Reduction | Zn/NH4Cl | Water | Not specified | Not specified | 25 | Moderate | [3] |
| Chemical Reduction | Hydrazine, 10% Pd/C | Not specified | Not specified | Not specified | 55.3 | Good | [3] |
| Electrochemical Reduction | Divided cell, various cathodes | H2O/MeOH, H2SO4 | Room Temp. | 2 | up to 85 (isolated) | High | [4] |
Note: The yields and reaction conditions presented above are for 4-nitroacetophenone and should be considered as a starting point for the optimization of reactions involving this compound.
Experimental Protocols for Key Reaction Pathways
The following are generalized experimental protocols for the principal reduction pathways, adapted from literature for analogous compounds. Researchers should perform their own optimization for this compound.
Catalytic Hydrogenation
This method is often highly efficient and clean, offering high selectivity for the nitro group reduction.
Protocol:
-
In a high-pressure reactor, a solution of the nitroaromatic compound (1 equivalent) in a suitable solvent (e.g., ethanol, ethyl acetate) is prepared.
-
A catalytic amount of a supported metal catalyst (e.g., 5 mol% Ru/TiO2 or 10% Pd/C) is added to the solution.
-
The reactor is sealed and purged with an inert gas (e.g., nitrogen or argon).
-
The reactor is then pressurized with hydrogen gas to the desired pressure (e.g., 1-10 atm).
-
The reaction mixture is stirred at a specified temperature (e.g., 25-100 °C) for the required time.
-
Reaction progress is monitored by an appropriate technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, the reactor is cooled, and the hydrogen pressure is carefully released.
-
The catalyst is removed by filtration (e.g., through a pad of Celite).
-
The solvent is removed under reduced pressure to yield the crude product, which can be further purified by recrystallization or chromatography.
Electrochemical Reduction
Electrochemical methods offer a green and often highly selective alternative to traditional chemical reagents.
Protocol:
-
A divided electrochemical cell is set up with a working electrode (e.g., reticulated vitreous carbon), a counter electrode (e.g., platinum), and a reference electrode (e.g., Ag/AgCl). The two compartments are separated by a membrane (e.g., Nafion).
-
The catholyte consists of a solution of the nitroaromatic compound in a mixture of water and a co-solvent like methanol, with a supporting electrolyte such as sulfuric acid.
-
The anolyte is a solution of the supporting electrolyte.
-
The solution in the working electrode compartment is degassed with an inert gas for at least 20 minutes.
-
A constant current is applied using a potentiostat, and the electrolysis is carried out for the required duration.
-
Upon completion, the catholyte is transferred, and the pH is adjusted.
-
The product is extracted with an organic solvent.
-
The organic extracts are combined, dried, and the solvent is evaporated to yield the product.
Visualizing Reaction Pathways and Workflows
The following diagrams illustrate the primary reaction pathway for the reduction of this compound and a general experimental workflow for its synthesis and subsequent reduction.
References
Benchmarking the Synthesis of 1-(3-Acetyl-5-nitrophenyl)ethanone: A Comparative Guide for Researchers
For researchers and professionals in drug development and organic synthesis, the efficient and reliable synthesis of key chemical intermediates is paramount. This guide provides a comparative analysis of synthetic routes to 1-(3-Acetyl-5-nitrophenyl)ethanone, a potentially valuable building block in medicinal chemistry. We will delve into a well-established two-step method involving the nitration of 1,3-diacetylbenzene and explore a potential alternative pathway, offering a side-by-side examination of their experimental protocols and expected outcomes.
Method 1: Nitration of 1,3-Diacetylbenzene
This is the most direct and commonly referenced approach for the synthesis of this compound. The synthesis is a two-step process: first, the preparation of the precursor 1,3-diacetylbenzene, followed by its nitration.
Step 1: Synthesis of 1,3-Diacetylbenzene
Several methods exist for the synthesis of 1,3-diacetylbenzene. A common laboratory-scale preparation involves the condensation of isophthaloyl chloride with diethyl malonate in the presence of a strong base, followed by hydrolysis and decarboxylation.
Step 2: Nitration of 1,3-Diacetylbenzene
The subsequent nitration of 1,3-diacetylbenzene introduces a nitro group at the 5-position due to the meta-directing effect of the two acetyl groups.
Alternative Method: Multi-step Synthesis from 3-Nitroacetophenone
A hypothetical alternative route could commence from the more readily available 3-nitroacetophenone. This pathway would involve the introduction of a second acetyl group. A direct Friedel-Crafts acylation of 3-nitroacetophenone is generally not feasible due to the strong deactivating nature of the nitro group[1]. Therefore, a more complex, multi-step sequence would be necessary, potentially involving a Grignard reaction with a protected acetylating agent or a series of functional group transformations.
It is important to note that a direct Grignard reaction with a nitro-containing compound is problematic as the Grignard reagent would react with the nitro group itself[2]. This necessitates a more intricate synthetic design, likely involving protection and deprotection steps, which can significantly impact the overall yield and efficiency.
Data Presentation: A Comparative Overview
| Parameter | Method 1: Nitration of 1,3-Diacetylbenzene | Alternative Method: From 3-Nitroacetophenone |
| Starting Materials | 1,3-Diacetylbenzene, Nitric Acid, Sulfuric Acid | 3-Nitroacetophenone, and various reagents for multi-step synthesis |
| Number of Steps | 2 (including synthesis of precursor) | Multiple steps with protection/deprotection |
| Reported Yield | Yield for the nitration step is not widely reported and requires optimization. | Overall yield is expected to be significantly lower due to multiple steps. |
| Reaction Conditions | Low temperatures for nitration (-8 to -20 °C)[3] | Varied conditions depending on the specific multi-step route. |
| Feasibility & Scalability | Considered a more straightforward and scalable route. | More complex and likely less scalable due to the number of steps and potential for side reactions. |
| Key Challenges | Control of reaction temperature during nitration to avoid over-nitration. | Overcoming the deactivating effect of the nitro group and the incompatibility of Grignard reagents with nitro groups. |
Experimental Protocols
Method 1: Nitration of 1,3-Diacetylbenzene (Adapted from general nitration procedures)
Materials:
-
1,3-Diacetylbenzene
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0°C in an ice-salt bath.
-
Slowly add 1,3-diacetylbenzene to the cooled sulfuric acid while maintaining the temperature below 5°C.
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.
-
Add the nitrating mixture dropwise to the solution of 1,3-diacetylbenzene in sulfuric acid, ensuring the temperature does not exceed 10°C. The addition should be slow and controlled to prevent a rapid exotherm.
-
After the addition is complete, allow the reaction mixture to stir at a controlled low temperature (e.g., 0-5°C) for a specified time (this would require optimization, but typically 1-2 hours for similar reactions).
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The solid precipitate of this compound is then collected by vacuum filtration and washed with cold water until the washings are neutral.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.
Alternative Method: Conceptual Pathway from 3-Nitroacetophenone
-
Protection of the ketone in 3-nitroacetophenone: For example, conversion to a ketal.
-
Reduction of the nitro group to an amine.
-
Protection of the amine group.
-
Introduction of a second acetyl group: This could potentially be achieved through a directed ortho-lithiation followed by reaction with an acetylating agent, or a more classical electrophilic aromatic substitution on the now activated (due to the protected amine) ring.
-
Deprotection of the amine and ketone groups.
-
Re-oxidation of the amine back to a nitro group.
This multi-step pathway highlights the significant challenges and likely lower overall efficiency compared to the more direct nitration of 1,3-diacetylbenzene.
Visualization of Synthetic Pathways
Caption: Comparative workflow of the two synthetic routes.
Conclusion
For the synthesis of this compound, the nitration of 1,3-diacetylbenzene stands out as the more practical and efficient method. While an alternative route starting from 3-nitroacetophenone is conceivable, it presents significant synthetic hurdles, including the need for multiple protection and deprotection steps, which would likely result in a lower overall yield and increased complexity. Researchers aiming to synthesize this compound for further studies would be well-advised to focus their efforts on optimizing the nitration of 1,3-diacetylbenzene. Further experimental work is required to determine the optimal reaction conditions and maximize the yield for this key transformation.
References
Safety Operating Guide
Proper Disposal of 1-(3-Acetyl-5-nitrophenyl)ethanone: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 1-(3-Acetyl-5-nitrophenyl)ethanone, a chemical compound used in various research and development applications. The following procedures are designed to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations.
Hazard Identification and Classification
-
Flammability: Organic ketones can be flammable.
-
Toxicity: Nitro compounds can be toxic if inhaled, ingested, or absorbed through the skin.
-
Reactivity: Dinitro compounds have the potential to be explosive under certain conditions (e.g., heat, shock, or friction).[1]
A summary of relevant hazard information for structurally similar compounds is presented in Table 1.
| Hazard Classification | Description | Associated Risks |
| Acute Toxicity | May be harmful if swallowed, inhaled, or in contact with skin. | Irritation to the digestive and respiratory tracts.[2] |
| Skin Irritation | May cause skin irritation upon contact.[2] | Redness, itching, and inflammation. |
| Eye Irritation | May cause eye irritation.[2] | Redness, watering, and discomfort. |
| Environmental Hazard | Do not let this chemical enter the environment.[3] | Potential harm to aquatic life and ecosystems. |
| Physical Hazard | Can form shock-sensitive crystals if dried out.[1] | Risk of explosion upon impact or friction. |
Table 1: Summary of Potential Hazards based on Structurally Similar Compounds
Personal Protective Equipment (PPE)
Before handling this compound for disposal, all personnel must wear the appropriate Personal Protective Equipment (PPE) to minimize exposure.
| PPE Category | Specific Requirements |
| Hand Protection | Wear appropriate protective gloves to prevent skin exposure.[2][3] |
| Eye Protection | Use chemical safety goggles as described by OSHA's eye and face protection regulations.[2][3] |
| Skin and Body Protection | Wear appropriate protective clothing to prevent skin exposure.[2][3] A lab coat is mandatory. |
| Respiratory Protection | In case of dust or aerosol formation, use a NIOSH-approved respirator.[2] |
Table 2: Required Personal Protective Equipment (PPE)
Step-by-Step Disposal Protocol
The following protocol outlines the safe collection and disposal of this compound waste. This procedure should be performed in a designated area, preferably within a chemical fume hood.
Experimental Protocol: Waste Collection and Labeling
-
Container Selection:
-
Waste Transfer:
-
If the waste is a solid, carefully sweep or scoop the material into the designated waste container.[3] Minimize dust generation during this process.[2]
-
If the waste is in a solution, pour the liquid carefully into the waste container, avoiding splashes.
-
Do not fill liquid waste containers to more than 75% capacity to allow for vapor expansion.[5]
-
-
Container Sealing and Labeling:
-
Securely close the container lid.
-
Label the container clearly with the words "Hazardous Waste."
-
The label must include:
-
The full chemical name: "this compound"
-
The approximate quantity of waste.
-
The date of accumulation.
-
The primary hazards (e.g., "Flammable Solid," "Toxic").
-
-
-
Storage:
-
Disposal Request:
Emergency Procedures
In the event of a spill or exposure, follow these emergency procedures:
-
Spill:
-
Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][3]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. Seek medical attention.[2][3]
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. Seek medical attention.[2][3]
-
Ingestion: Clean mouth with water. Seek immediate medical attention.[3][8]
-
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. essr.umd.edu [essr.umd.edu]
- 2. 1-(3-Nitrophenyl)ethanone(121-89-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. vumc.org [vumc.org]
- 5. nipissingu.ca [nipissingu.ca]
- 6. lab.research.sickkids.ca [lab.research.sickkids.ca]
- 7. A Detail Guide on Acetone Disposal | CloudSDS [cloudsds.com]
- 8. fishersci.com [fishersci.com]
Essential Safety and Logistical Information for Handling 1-(3-Acetyl-5-nitrophenyl)ethanone
Disclaimer: No specific Safety Data Sheet (SDS) is readily available for 1-(3-Acetyl-5-nitrophenyl)ethanone. The following guidance is based on safety data for structurally analogous compounds, including various nitrophenyl ethanone derivatives. It is imperative to treat this compound as a potentially hazardous substance and to handle it with the utmost care in a controlled laboratory environment.
This document provides crucial safety protocols and logistical plans for the operational handling and disposal of this compound, designed for researchers, scientists, and professionals in drug development.
Immediate Safety and Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is essential to minimize exposure and ensure safety. The following table summarizes the required personal protective equipment.
| Protection Type | Required PPE | Rationale |
| Eye and Face Protection | Chemical safety goggles with side-shields or a face shield. | Protects against splashes, dust, and vapors that can cause serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). | Prevents skin irritation and absorption. It is advisable to double-glove. |
| Body Protection | A disposable gown made of polyethylene-coated polypropylene or a similar resistant material. A standard lab coat is insufficient. | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | A fit-tested NIOSH-approved respirator (e.g., N95 or higher) for handling powders. In the case of vapors or aerosols, a chemical cartridge respirator or a powered air-purifying respirator (PAPR) is necessary. | Avoids inhalation of dust or vapors, which may cause respiratory tract irritation. |
| Foot Protection | Closed-toe shoes. | Protects feet from spills. |
Operational and Disposal Plans
Handling and Storage:
-
Engineering Controls: Handle this compound exclusively in a well-ventilated area, preferably within a chemical fume hood.[1][2] Ensure that an eyewash station and a safety shower are readily accessible.[2]
-
Handling Practices: Avoid the formation of dust and aerosols.[2] Do not breathe dust, vapor, mist, or gas.[1][2] Avoid contact with skin, eyes, and clothing.[3] Wash hands thoroughly after handling.[3]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents and strong bases.[3]
Disposal Plan:
-
Waste Disposal: Dispose of this chemical and its container through a licensed professional waste disposal service.[1] Do not allow the product to enter drains or waterways.[4]
-
Contaminated Clothing: Remove and wash contaminated clothing before reuse.[3]
First Aid Measures
Immediate and appropriate first aid is critical in the event of exposure.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][3] Remove contact lenses if present and easy to do so.[2] Seek immediate medical attention.[3] |
| Skin Contact | Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes.[3] Seek medical attention if irritation occurs. |
| Inhalation | Move the individual to fresh air immediately.[1][3] If breathing is difficult, provide oxygen. If the individual is not breathing, give artificial respiration.[3] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water.[1] Never give anything by mouth to an unconscious person.[3] Seek immediate medical attention.[3] |
Experimental Protocols
Currently, there are no established and cited experimental protocols for this compound in the public domain. Researchers should develop their own protocols based on the intended use, incorporating the safety and handling precautions outlined in this document.
Visual Workflow for Chemical Spill
The following diagram illustrates the step-by-step procedure for managing a spill of this compound.
Caption: Logical workflow for the safe handling of a chemical spill.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
